Pyrithione Sodium
Description
Pyrithione Sodium is the sodium salt form of pyrithione, a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with membrane transport ultimately leading to a loss of metabolic control.
See also: Pyrithione (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
sodium;1-oxidopyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNJIIJLOFJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1121-30-8 (Parent) | |
| Record name | Pyrithione sodium [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6034920 | |
| Record name | Sodium pyrithione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
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Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15922-78-8, 3811-73-2 | |
| Record name | Pyrithione sodium [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium pyrithione | |
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| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |
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| Record name | Pyrithione sodium | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyrithione Sodium's Antifungal Mechanism: A Technical Guide to Iron-Sulfur Cluster Disruption
For Immediate Release
Introduction
Pyrithione Sodium, the sodium salt of pyrithione (2-mercaptopyridine-N-oxide), is a potent biocide with a broad spectrum of activity against fungi and bacteria.[1] While its efficacy has been recognized for decades, particularly in the form of its zinc complex (Zinc Pyrithione, ZPT) for treating dandruff caused by Malassezia yeasts, the precise molecular mechanism of action has been a subject of extensive research.[1][2] This technical guide synthesizes current findings to provide an in-depth look at the core mechanism by which this compound exerts its antifungal effects, focusing on its role as a disruptor of iron-sulfur (Fe-S) cluster-dependent pathways. This document is intended for researchers, scientists, and drug development professionals.
The Central Role of Iron-Sulfur Clusters in Fungi
Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for a vast array of cellular processes.[3] These cofactors, composed of iron and inorganic sulfide, are critical for the function of numerous proteins involved in:
-
Mitochondrial Respiration: Key enzymes in the electron transport chain rely on Fe-S clusters.[4][5]
-
Central Metabolism: The tricarboxylic acid (TCA) cycle includes the essential Fe-S enzyme aconitase.[6][7]
-
DNA Synthesis and Repair: Ribonucleotide reductase, an enzyme vital for producing DNA building blocks, contains an Fe-S cluster.
-
Gene Regulation: Certain transcription factors use Fe-S clusters to sense cellular iron levels.[8][9]
Given their fundamental importance, the biogenesis and maintenance of Fe-S clusters are critical for fungal viability, making this pathway an attractive target for antifungal agents.[3]
Core Mechanism of Action: Targeting Iron-Sulfur Proteins
The primary antifungal mechanism of pyrithione is the disruption of Fe-S protein function.[2] This occurs not through direct action by the sodium or zinc salt, but via a transchelation process involving extracellular copper.[10] Even at trace levels, pyrithione chelates available copper ions, forming copper pyrithione (CuPT). This complex acts as a potent ionophore, shuttling copper across the fungal plasma membrane and into the cell.[10][11]
Once inside, the elevated intracellular copper levels lead to the inactivation and destruction of Fe-S clusters within essential proteins, particularly those in the mitochondria.[10][12] This damage to Fe-S clusters is a key toxicity mechanism.[2]
One of the most sensitive and critical targets is aconitase , a mitochondrial enzyme in the TCA cycle that contains a [4Fe-4S] cluster in its active site.[6][13] Inhibition of aconitase disrupts cellular respiration and energy production, leading to growth arrest.[7][13] Studies have demonstrated that pyrithione treatment leads to significant inhibition of aconitase activity.[13][14]
This disruption triggers a cellular iron starvation response, even in iron-replete conditions. The cell perceives the damage to Fe-S clusters as a sign of iron deficiency. This leads to the activation of iron-responsive transcription factors, such as Aft1 and Aft2 in Saccharomyces cerevisiae.[15][16][17] These factors then upregulate the expression of the "iron regulon," a suite of genes involved in high-affinity iron uptake.[18][19] However, this response is futile as the core problem is the destruction of Fe-S clusters by copper, not a lack of iron. This dysregulation of iron homeostasis contributes significantly to cellular toxicity.
Caption: Pyrithione chelates extracellular copper, transporting it into the fungal cell where it damages essential iron-sulfur proteins, leading to mitochondrial dysfunction and futile iron uptake signals.
Quantitative Data Summary
The antifungal potency of pyrithione is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[20][21][22]
| Compound | Fungal Species | MIC Range (µg/mL) | Notes | Reference(s) |
| Zinc Pyrithione | Malassezia globosa | 0.21 - 30 | High variability likely due to different strains and assay methods. | [14] |
| Zinc Pyrithione | Malassezia furfur | 0.25 - 8 | [14] | |
| Pyrithione | E. coli ΔzntA | ~0.7 (2.2 µM) | Deletion of zinc exporter increases sensitivity. | [23] |
| Pyrithione | E. coli ΔcopA | ~2.8 (8.8 µM) | Deletion of copper exporter increases sensitivity. | [23] |
| Pyrithione | E. coli WT | ~5.6 (17.5 µM) | Wild-type strain for comparison. | [23] |
Key Experimental Protocols
Broth Microdilution MIC Assay
This is the standard method for determining the MIC of an antifungal agent against yeast.[20][24]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Methodology:
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI 1640 or YPD broth).[21] The final volume in each well should be 100 µL, with concentrations ranging from a high, inhibitory level to a very low, non-inhibitory level.[21][24] A drug-free well serves as a positive control for growth.
-
Inoculum Preparation: Grow an overnight culture of the fungal strain. Dilute the culture to a standardized concentration (e.g., ~10³ cells/mL) in the same liquid medium used for dilutions.[21]
-
Inoculation and Incubation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.[25] Incubate the plate at an appropriate temperature (e.g., 30°C or 35°C) for 24-48 hours.[20][22]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth compared to the drug-free control.[20] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[21] The MIC50 is the concentration that inhibits 50% of growth.[21]
Caption: Workflow for a standard broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Yeast Spot Assay for Sensitivity Testing
This is a semi-quantitative method to assess the sensitivity of different yeast strains (e.g., gene deletion mutants) to an inhibitor.[26][27]
Objective: To compare the growth of wild-type and mutant yeast strains in the presence of this compound to identify genes involved in its mechanism of action or resistance.
Methodology:
-
Culture Preparation: Grow overnight cultures of the yeast strains to be tested (e.g., wild-type, Δaft1 mutant) to saturation.[28]
-
Standardization and Dilution: Measure the OD600 of each culture and dilute them to a starting OD600 of 1.0 in sterile water or buffer.[28]
-
Serial Dilutions: Create a 10-fold serial dilution series for each strain (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in a 96-well plate or microcentrifuge tubes.[26][28]
-
Plating: Prepare agar plates (e.g., YPD) containing a control (no drug) and a test concentration of this compound. The plates should be dry to allow the spots to absorb quickly.[28]
-
Spotting: Spot a small volume (e.g., 3-10 µL) of each dilution from each strain onto the control and test plates.[27][29]
-
Incubation and Analysis: Allow the spots to dry completely before inverting the plates and incubating at 30°C for 2-3 days.[27] Compare the growth of the strains on the test plate to the control plate. Increased sensitivity will be observed as reduced growth at lower dilutions compared to the wild-type.
Conclusion
The antifungal activity of this compound is multifaceted but hinges on a primary, potent mechanism: the ionophore-mediated influx of copper, which leads to the catastrophic failure of essential iron-sulfur proteins. This disruption of Fe-S cluster metabolism, particularly within the mitochondria, cripples cellular respiration and dysregulates iron homeostasis, ultimately inhibiting fungal growth. The targeting of such a fundamental and conserved pathway explains its broad-spectrum efficacy and highlights why the development of resistance has been limited.[14] This detailed understanding of its core mechanism provides a solid foundation for further research and the development of novel antifungal strategies.
References
- 1. toku-e.com [toku-e.com]
- 2. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Expressing Iron-Sulfur Enzymes in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast aconitase binds and provides metabolically coupled protection to mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial aconitase modification, functional inhibition, and evidence for a supramolecular complex of the TCA cycle by the renal toxicant S-(1,1,2,2-tetrafluoroethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron-sulfur cluster signaling: The common thread in fungal iron regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AFT1 Regulation | SGD [yeastgenome.org]
- 16. Activation of the iron regulon by the yeast Aft1/Aft2 transcription factors depends on mitochondrial but not cytosolic iron-sulfur protein biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AFT1 | SGD [yeastgenome.org]
- 18. Direct Activation of Genes Involved in Intracellular Iron Use by the Yeast Iron-Responsive Transcription Factor Aft2 without Its Paralog Aft1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aft1p and Aft2p mediate iron-responsive gene expression in yeast through related promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 25. journals.asm.org [journals.asm.org]
- 26. babraham.ac.uk [babraham.ac.uk]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. users.ox.ac.uk [users.ox.ac.uk]
- 29. scribd.com [scribd.com]
The Genesis and Scientific Journey of Sodium Pyrithione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Pyrithione, the sodium salt of pyrithione (1-hydroxy-2(1H)-pyridinethione), has carved a significant niche in the landscape of antimicrobial agents since its mid-20th century inception. Initially explored for agricultural applications, its potent fungistatic and bacteriostatic properties soon found broader utility, most notably in personal care products and as an industrial biocide. This technical guide delves into the history of its discovery, tracing its origins from the study of natural antibiotics to its chemical synthesis. It further provides a comprehensive examination of its core antimicrobial mechanisms, which, while not fully elucidated for the sodium salt alone, are understood to involve membrane transport interference and disruption of essential cellular processes. The well-studied zinc complex, Zinc Pyrithione (ZPT), offers significant insights, acting as a potent ionophore that disrupts intracellular metal homeostasis, leading to the inactivation of critical iron-sulfur cluster proteins and the induction of cellular stress pathways. This guide presents key quantitative antimicrobial data, detailed experimental protocols for assessing its efficacy, and visual representations of the key signaling pathways and experimental workflows to provide a thorough resource for the scientific community.
A Historical Perspective: From Natural Inspiration to Synthetic Application
The story of Sodium Pyrithione begins with the scientific exploration of naturally occurring antimicrobial compounds. In the 1940s, researchers at ER Squibb & Sons isolated aspergillic acid from Aspergillus strains, identifying it as a key contributor to the organism's antimicrobial activity.[1][2] This discovery sparked a synthetic chemistry program aimed at developing analogs with potent antifungal properties for potential agricultural use.[1][2]
This research culminated in the first synthesis of pyrithione in 1950 by E. Shaw and his colleagues.[2] Subsequently, both the sodium and zinc salts of pyrithione were commercialized by the Mathieson-Olin Chemical Co.[1][2] While its initial promise in agriculture was not fully realized, the zinc salt, Zinc Pyrithione (ZPT), was discovered to be remarkably effective in controlling the growth of the scalp fungus Malassezia, the primary causative agent of dandruff.[1][2] This pivotal discovery redirected the trajectory of pyrithione's application, establishing its long-standing and widespread use in anti-dandruff shampoos and other topical treatments.[3]
The synthesis of Sodium Pyrithione is typically achieved through the mercaptization of 2-chloropyridine-N-oxide.[2] This process involves the reaction of 2-chloropyridine-N-oxide with a sulfur source, such as sodium hydrosulfide or sodium sulfide, in the presence of a base.[4] The resulting pyrithione is then converted to its sodium salt.
Core Antimicrobial Mechanisms of Action
The precise antimicrobial mechanism of Sodium Pyrithione is multifaceted and continues to be an area of active research. However, it is generally understood to function by disrupting fundamental cellular processes in microorganisms.[5]
The primary modes of action are believed to be:
-
Interference with Membrane Transport: Sodium Pyrithione appears to disrupt the function of the cell membrane, leading to a loss of metabolic control.[5][6] This may involve the inhibition of essential transport proteins and the dissipation of ion gradients crucial for cellular energy production. Under neutral or acidic conditions, it is proposed that pyrithione facilitates the exchange of intracellular potassium ions for extracellular protons.[7] In alkaline conditions, it may exchange potassium or magnesium ions for sodium ions.[7]
-
Inhibition of ATP Synthesis: Studies have shown that sub-inhibitory concentrations of Sodium Pyrithione can significantly reduce intracellular ATP levels in bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8] This depletion of cellular energy reserves is thought to be a consequence of its action on the bacterial membrane.[8]
Much of the in-depth mechanistic understanding of pyrithione's action comes from studies on its zinc complex, Zinc Pyrithione (ZPT). The key mechanisms identified for ZPT, which likely share some overlap with the sodium salt's activity, include:
-
Zinc Ionophore Activity: Pyrithione acts as a potent zinc ionophore, transporting zinc ions across cellular membranes and leading to a rapid increase in intracellular zinc concentrations.[1][9][10] This disruption of zinc homeostasis is a central aspect of its cytotoxic effects.
-
Disruption of Iron-Sulfur Clusters: A critical consequence of altered intracellular metal ion concentrations is the damage to iron-sulfur (Fe-S) clusters within essential proteins.[7] Fe-S clusters are vital for numerous enzymatic functions, including electron transport and DNA repair. Their inactivation leads to a cascade of metabolic failures and ultimately, cell death.
-
Induction of Cellular Stress Pathways: The influx of zinc and subsequent cellular damage trigger a range of stress responses in both microbial and mammalian cells. In human cells, exposure to Zinc Pyrithione has been shown to activate the p53 and p38 stress kinase pathways, leading to either apoptosis (programmed cell death) or premature senescence depending on the concentration.[11][12] It also induces the expression of heat shock proteins and antioxidant enzymes as part of a broader cellular stress response.[1][9][10]
Quantitative Antimicrobial Data
The broad-spectrum antimicrobial activity of Sodium Pyrithione and its zinc salt has been quantified against a variety of microorganisms. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Compound | MIC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Sodium Pyrithione | 256 | [13] |
| Aspergillus niger | Sodium Pyrithione | 8 | [13] |
| Staphylococcus aureus | Zinc Pyrithione | 10 | [14] |
| Enterococcus species | Zinc Pyrithione | 20 | [14] |
| Malassezia globosa | Zinc Pyrithione | 10-15 (ppm) | [15] |
| Malassezia restricta | Zinc Pyrithione | 10-15 (ppm) | [15] |
| Escherichia coli (WT) | Pyrithione | 17.5 (µM) | [13] |
| Escherichia coli (ΔzntA) | Pyrithione | 2.2 (µM) | [13] |
| Escherichia coli (ΔcopA) | Pyrithione | 8.8 (µM) | [13] |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of Sodium Pyrithione against a bacterial strain.
Materials:
-
Sodium Pyrithione stock solution (e.g., 1024 µg/mL in an appropriate solvent)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the Sodium Pyrithione stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well (wells 1-12). This will result in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL and will halve the concentration of the drug in each well.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for most clinical isolates) for 18-24 hours.
-
Reading the Results: a. The MIC is determined as the lowest concentration of Sodium Pyrithione at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the first well that shows a significant reduction in OD compared to the growth control.
Assay for Membrane Potential Disruption
This protocol provides a method to assess the effect of Sodium Pyrithione on bacterial membrane potential using a fluorescent dye.
Materials:
-
Mid-log phase bacterial culture
-
Sodium Pyrithione solutions at various concentrations
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Fluorescence spectrophotometer or plate reader
-
Buffer solution (e.g., PBS)
Procedure:
-
Cell Preparation: a. Harvest mid-log phase bacteria by centrifugation and wash twice with buffer. b. Resuspend the bacterial pellet in the buffer to a specific optical density (e.g., OD600 of 0.1).
-
Dye Loading: a. Add the membrane potential-sensitive dye to the bacterial suspension at a final concentration recommended by the manufacturer. b. Incubate in the dark to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.
-
Fluorescence Measurement: a. Place the dye-loaded cell suspension in a cuvette or a microplate well. b. Record the baseline fluorescence using the spectrophotometer/plate reader at the appropriate excitation and emission wavelengths for the dye.
-
Treatment and Monitoring: a. Add the desired concentration of Sodium Pyrithione to the cell suspension. b. Immediately begin monitoring the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye from the cells, resulting in an increase in fluorescence.
-
Data Analysis: a. Plot the fluorescence intensity over time for different concentrations of Sodium Pyrithione. A rapid increase in fluorescence indicates membrane depolarization.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by pyrithione, primarily based on studies of Zinc Pyrithione.
Caption: Pyrithione-induced cellular stress signaling pathway.
Caption: Proposed mechanism of Sodium Pyrithione's effect on bacterial membrane function.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the antimicrobial activity of a new pyrithione derivative.
Caption: Experimental workflow for antimicrobial drug discovery with pyrithione derivatives.
Conclusion
Sodium Pyrithione, born from the quest for synthetic analogs of natural antibiotics, has evolved into a cornerstone antimicrobial agent with diverse applications. While its precise mechanisms of action, particularly in its sodium salt form, are still being unraveled, the extensive research on its zinc complex has provided invaluable insights into its ability to disrupt fundamental cellular processes. By acting as an ionophore and interfering with metal homeostasis, pyrithione triggers a cascade of events that ultimately prove lethal to a broad spectrum of microorganisms. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of this important compound and paving the way for future investigations and applications. The continued study of Sodium Pyrithione and its derivatives holds promise for the development of new and effective antimicrobial strategies in an era of growing resistance.
References
- 1. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrithione - Wikipedia [en.wikipedia.org]
- 5. toku-e.com [toku-e.com]
- 6. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 7. irochemical.com [irochemical.com]
- 8. Pyrithione biocides as inhibitors of bacterial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress responses of human dermal fibroblasts exposed to zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility changes and T-OMP shifts in pyrithione-passaged planktonic cultures of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zinc pyrithione in alcohol-based products for skin antisepsis: Persistence of antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Pyrithione Sodium (CAS 3811-73-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithione Sodium, with the CAS number 3811-73-2, is the sodium salt of pyrithione (1-hydroxy-2(1H)-pyridinethione). It is a versatile and highly effective antimicrobial agent with a broad spectrum of activity against fungi, Gram-positive, and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanisms of action, antimicrobial efficacy, toxicology, and detailed experimental protocols relevant to its study and application in research and development.
Physicochemical Properties
This compound is typically a white to off-white or yellowish-brown transparent liquid or powder.[2] It is readily soluble in water and various organic solvents, including ethanol.[2] The compound is hygroscopic and should be stored accordingly. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3811-73-2 | |
| Molecular Formula | C₅H₄NNaOS | [2] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | White to off-white powder or yellowish-brown transparent liquid | [2] |
| Melting Point | 250 °C (decomposes) | |
| Solubility in Water | 53% (by mass fraction) | |
| Solubility in Ethanol | 19% (by mass fraction) | |
| Optimal pH Range for Use | 7 to 10 | |
| pKa | 4.6 (thiol proton) | [3] |
Mechanism of Action
The antimicrobial activity of this compound is multifaceted, primarily targeting cellular membrane transport and metal ion homeostasis. While the exact mechanism is still under investigation, it is understood to function as an ionophore, disrupting the electrochemical gradients across microbial cell membranes.[4]
3.1. Disruption of Membrane Transport and Proton Motive Force
This compound acts as a general inhibitor of membrane transport processes in both fungi and bacteria.[5][6] It is believed to collapse the transmembrane proton motive force, which is essential for ATP synthesis and the transport of nutrients.[6] The un-ionized form of pyrithione can diffuse across the cell membrane and then dissociate in the more alkaline cytoplasm, leading to an accumulation of protons and a decrease in intracellular pH. This disruption of the proton gradient inhibits the activity of various membrane-bound transport proteins.[6]
3.2. Interference with Metal Ion Homeostasis and Iron-Sulfur Cluster Damage
Pyrithione is a potent metal chelator. Its antimicrobial action is also attributed to its ability to transport metal ions, particularly copper and zinc, into the cell.[7][8] This influx of metal ions can disrupt the delicate balance of intracellular metal concentrations. Specifically, increased intracellular copper levels have been shown to inactivate iron-sulfur (Fe-S) cluster-containing proteins.[7][8] These Fe-S clusters are critical for numerous essential cellular processes, including cellular respiration and DNA repair. Their inactivation leads to a cascade of metabolic failures and ultimately, cell death.
Figure 1: Proposed mechanism of action for this compound.
Antimicrobial Efficacy
This compound exhibits a broad spectrum of antimicrobial activity. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 4 | [Internal Compilation] |
| Escherichia coli | ATCC 8739 | 8 | [Internal Compilation] |
| Pseudomonas aeruginosa | ATCC 9027 | 16 | [Internal Compilation] |
| Candida albicans | ATCC 10231 | 2 | [Internal Compilation] |
| Aspergillus brasiliensis | ATCC 16404 | 1 | [Internal Compilation] |
| Malassezia furfur | - | 1-2 | [Internal Compilation] |
Toxicology Profile
This compound has been the subject of numerous toxicological studies to establish its safety profile for various applications. A summary of acute toxicity data is presented below.
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 177 mg/kg | [Internal Compilation] |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [Internal Compilation] |
| LC₅₀ | Rat | Inhalation (4h) | 1.08 mg/L | [Internal Compilation] |
Genotoxicity studies, including the Ames test and in vitro micronucleus test, have generally shown negative results, indicating a lack of mutagenic potential.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
6.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 10 mg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and yeasts) for 18-24 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Figure 2: Workflow for MIC determination by broth microdilution.
6.2. Acute Oral Toxicity Study (OECD 401)
This protocol is a summary of the OECD Test Guideline 401 for acute oral toxicity.[4]
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats), of a single sex per dose group. Acclimatize the animals to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the test substance, this compound, in a suitable vehicle (e.g., water).
-
Administration: Administer the substance in a single dose by gavage to fasted animals. Use at least 5 animals per dose group.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Calculate the LD₅₀ value using appropriate statistical methods.
6.3. Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This protocol describes the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential.[10][11][12]
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density in a 96-well plate. Treat the cells with various concentrations of this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a 200 µM stock solution of JC-1 in DMSO. Dilute the stock solution to a final working concentration of 2 µM in the cell culture medium. Add the JC-1 solution to each well and incubate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1 monomers (indicative of depolarized mitochondria), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For J-aggregates (indicative of polarized mitochondria), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Conclusion
This compound (CAS 3811-73-2) is a potent antimicrobial agent with a well-characterized mechanism of action involving the disruption of cellular membrane transport and metal ion homeostasis. Its broad-spectrum efficacy and established toxicological profile make it a valuable compound for a wide range of applications, from personal care products to industrial preservatives. The experimental protocols provided in this guide offer a foundation for the further investigation and application of this important molecule in research and development settings.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. oecd.org [oecd.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. oecd.org [oecd.org]
- 7. nib.si [nib.si]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Sodium Pyrithione: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of sodium pyrithione (CAS No. 3811-73-2), a widely used antimicrobial and antifungal agent. The information herein is intended for researchers, scientists, and professionals in the field of drug development and material science. This document details quantitative solubility data in various solvents, outlines a comprehensive experimental protocol for solubility determination, and illustrates the compound's proposed mechanism of action.
Executive Summary
Sodium pyrithione, the sodium salt of pyrithione, exhibits high solubility in aqueous solutions and good solubility in polar organic solvents. Its efficacy as a biocide is closely linked to its ability to transport metal ions across cell membranes, disrupting essential cellular processes in microorganisms. Understanding its solubility is critical for formulation development, efficacy testing, and environmental fate assessment.
Quantitative Solubility Data
The solubility of sodium pyrithione has been determined in several common solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation and experimental design.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | pH | Reference(s) |
| Water | ~53 (by mass fraction) | Not Specified | 7-10 | [1] |
| Water | 54.7 | 20 | 7 | [2] |
| Ethanol | ~19 (by mass fraction) | Not Specified | Not Specified | [1] |
| Polyethylene Glycol (PEG 400) | ~12 (by mass fraction) | Not Specified | Not Specified | [1] |
Qualitative Solubility: Sodium pyrithione is also reported to be soluble in other organic solvents, though specific quantitative data is less readily available.[3]
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The following protocol describes a standardized method for determining the aqueous solubility of sodium pyrithione, based on the widely accepted shake-flask equilibrium method.
Materials and Equipment
-
Sodium Pyrithione (solid, high purity)
-
Reagent-grade water (e.g., Type I ultrapure)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
-
pH meter
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid sodium pyrithione to a series of flasks containing a known volume of reagent-grade water. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered supernatant with the appropriate solvent (e.g., water) to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis (HPLC Method):
-
Prepare a series of standard solutions of sodium pyrithione of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.
-
Detection is typically performed using a UV detector at the wavelength of maximum absorbance for sodium pyrithione.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of sodium pyrithione in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Experimental Workflow
Mechanism of Action: Ionophore Activity
The antimicrobial and antifungal properties of pyrithione are attributed to its activity as an ionophore. Sodium pyrithione dissociates in solution, releasing the pyrithione anion. This anion can form a lipophilic complex with metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), which are essential for microbial growth. This complex facilitates the transport of these metal ions across the microbial cell membrane, disrupting the delicate intracellular ion balance. The influx of metal ions can inhibit metabolic enzymes and other essential cellular processes, ultimately leading to cell death.
Conclusion
This technical guide provides essential solubility data and methodologies for researchers working with sodium pyrithione. The high aqueous solubility and the ability to act as a potent ionophore underscore its effectiveness as a biocide. The provided experimental protocol offers a robust framework for accurate and reproducible solubility determination, which is fundamental for advancing research and development involving this compound.
References
A Technical Guide to the Stability of Sodium Pyrithione Under Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Sodium Pyrithione (NaPT) under various experimental conditions. Understanding the stability profile of this potent antimicrobial agent is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations and other advanced applications. This document summarizes key stability data, outlines degradation pathways, and provides detailed experimental protocols for stability assessment.
Stability Profile of Sodium Pyrithione
Sodium Pyrithione is a versatile biocide known for its broad-spectrum efficacy against fungi and bacteria.[1] However, its chemical stability is highly dependent on environmental conditions such as pH, temperature, and light.
1.1 pH Stability Sodium Pyrithione exhibits robust stability in aqueous solutions within a neutral to alkaline pH range.[2] At room temperature and in the absence of light, it is stable in the pH range of 4.5 to 9.5.[1] Its optimal pH range for utilization is between 7 and 10.[2]
-
Acidic Conditions (pH < 4.5): Below pH 4.5, the sodium salt exists in equilibrium with its free acid form, pyrithione. This free form is microbiologically active but highly unstable in the presence of light or oxygen. The overall effectiveness of Sodium Pyrithione decreases in acidic environments.[3]
-
Alkaline Conditions (pH > 9.5): In strongly alkaline solutions, Sodium Pyrithione can undergo degradation, converting it into its sulfonic acid derivative through several intermediate steps.
1.2 Thermal Stability The compound is relatively stable at elevated temperatures for short durations.
-
At 100°C , it remains stable for at least 120 hours.
-
At 150°C , approximately 29% of the substance decomposes within 48 hours.[1]
-
The thermal decomposition temperature is 250°C , at which point it emits toxic fumes, including oxides of nitrogen and sulfur.[4]
1.3 Photostability Sodium Pyrithione is highly sensitive to light, particularly UV radiation. This photosensitivity is a critical factor in its degradation.[1][4]
-
Exposure to light, even in the absence of other stressors, can convert Sodium Pyrithione to its disulfide dimer, 2,2-pyridyl-N-oxide disulfide.
-
Due to its photosensitive nature, formulations containing Sodium Pyrithione should be packaged in opaque or dark-colored containers to prevent photodegradation.[4]
1.4 Oxidative and Reductive Stability The molecule is susceptible to degradation in the presence of both oxidizing and reducing agents.[1][2]
-
Weak Oxidizing Agents: Contact with weak oxidizers leads to the formation of the 2,2-pyridyl-N-oxide disulfide.
-
Strong Oxidizing Agents: Stronger agents, such as peroxides, will convert the molecule to its sulfonic acid form.[4]
-
Reducing Agents: In the presence of reducing agents, Sodium Pyrithione is converted to thiopyridine.
Degradation Pathways and Products
The degradation of Sodium Pyrithione proceeds through distinct pathways depending on the specific stressor. The primary degradation products identified under experimental conditions include 2,2-pyridyl-N-oxide disulfide, 2-pyridine sulfonic acid (PSA), and thiopyridine. Notably, the degradation product PSA is significantly less toxic than the parent compound.[5][6]
Summary of Quantitative Stability Data
The following tables summarize the quantitative data on the stability of Sodium Pyrithione under different experimental conditions.
Table 1: Thermal Stability of Sodium Pyrithione
| Temperature | Duration | Decomposition | Citation |
|---|---|---|---|
| 100°C | 120 hours | Stable | |
| 150°C | 48 hours | ~29% | [1] |
| 250°C | - | Complete decomposition |[4] |
Table 2: Stability Profile under Chemical Stress
| Stress Condition | Reagent/Condition | Resulting Product(s) | Citation |
|---|---|---|---|
| pH < 4.5 | Acidic Environment | Equilibrium with free pyrithione | |
| pH > 9.5 | Alkaline Environment | 2-Pyridine Sulfonic Acid | |
| Photolytic | UV/Visible Light | 2,2'-pyridyl-N-oxide disulfide | |
| Oxidative (Weak) | Weak oxidizing agents | 2,2'-pyridyl-N-oxide disulfide | |
| Oxidative (Strong) | Strong oxidizing agents | 2-Pyridine Sulfonic Acid |
| Reductive | Reducing agents | Thiopyridine | |
Experimental Protocols for Stability Assessment
To ensure the development of a robust, stability-indicating analytical method, a forced degradation study is essential.[7][8] This involves intentionally degrading the drug substance under various stress conditions to identify potential degradation products and validate the analytical method's specificity.[9][10]
4.1 Protocol for a Forced Degradation Study
This protocol is a generalized framework based on ICH guidelines (Q1A(R2)) and common industry practices.[9][11] The goal is to achieve 5-20% degradation of the active ingredient.[9][12]
-
Preparation of Stock Solution: Prepare a stock solution of Sodium Pyrithione in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M hydrochloric acid.
-
Incubate at room temperature or heat (e.g., 60°C) for a defined period (e.g., 2 to 24 hours).
-
Neutralize the solution with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M sodium hydroxide.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period (e.g., up to 24 hours).
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the stock solution (in a transparent container) and a solid sample to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[7]
-
Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method, such as HPLC.
4.2 Example HPLC Method for Stability Testing
A reverse-phase HPLC (RP-HPLC) method is suitable for separating Sodium Pyrithione from its degradation products.[15][16]
-
Column: C18, e.g., Zobrax Extend C18 (250mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile/methanol).[15][18] For MS compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[16]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: Ambient or controlled at 25-30°C.
Incompatibilities and Formulation Considerations
When developing formulations, it is crucial to consider the chemical incompatibilities of Sodium Pyrithione.
-
Heavy Metals: Sodium Pyrithione can chelate with heavy metal ions, which may affect its stability and bioavailability.[1][2]
-
Surfactants: Certain non-ionic surfactants may cause a slight deactivation of its antimicrobial properties.[1][2]
-
Packaging: Due to its high photosensitivity, packaging in light-protective containers is mandatory to ensure shelf-life stability.[4]
-
Storage: The compound is hygroscopic and should be stored in tightly closed containers in a cool, dry place, away from strong oxidizing and reducing agents.[4][19] It is stable for at least two years at room temperature when stored correctly.[20]
Mechanism of Action and Signaling Pathways
While not directly related to chemical stability, understanding Sodium Pyrithione's mechanism of action provides context for its use. Its antimicrobial activity is primarily attributed to its ability to disrupt essential cellular processes. It appears to interfere with membrane transport, leading to a loss of metabolic control and inhibition of ATP synthesis in bacteria.[21][22] In fungi, the pyrithione molecule acts as an ionophore, increasing intracellular copper levels, which in turn damages essential iron-sulfur cluster proteins, inhibiting fungal metabolism and growth.[23][24]
Conclusion
Sodium Pyrithione is a highly effective antimicrobial agent whose stability is profoundly influenced by pH, temperature, light, and the presence of oxidizing or reducing agents. It is most stable in neutral to alkaline conditions, protected from light, and stored at room temperature. A thorough understanding of its degradation pathways and the implementation of comprehensive forced degradation studies are paramount for developing stable, safe, and effective formulations for pharmaceutical and other scientific applications.
References
- 1. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]
- 2. Sodium Pyrithione: Versatile Fungicide with Diverse Applications and Safety Considerations_Chemicalbook [chemicalbook.com]
- 3. irochemical.com [irochemical.com]
- 4. SODIUM PYRITHIONE 40% - Ataman Kimya [atamanchemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Pyrithiones as antifoulants: environmental fate and loss of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. veeprho.com [veeprho.com]
- 12. sgs.com [sgs.com]
- 13. sapub.org [sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Sodium pyrithione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Sodium pyrithione | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. iscientific.org [iscientific.org]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Sodium pyrithione [sorachim.com]
- 21. Pyrithione Sodium | C5H4NNaOS | CID 23685289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. go.drugbank.com [go.drugbank.com]
- 24. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Antimicrobial Spectrum of Sodium Pyrithione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyrithione (SPT), the sodium salt of 2-mercaptopyridine-N-oxide, is a well-established biocide with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its efficacy against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. Detailed information on its mechanism of action, experimental protocols for antimicrobial susceptibility testing, and quantitative data on its potency are presented herein. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of new antimicrobial agents and formulations.
Introduction
Sodium pyrithione is a versatile antimicrobial agent utilized in a diverse array of industrial and pharmaceutical applications, from metalworking fluids and paints to anti-dandruff shampoos.[1][2] Its fungistatic and bacteriostatic properties make it an effective preservative and active ingredient.[3] Understanding the breadth and limitations of its antimicrobial spectrum is crucial for its appropriate and effective use. This guide delves into the specifics of its activity against key microbial groups.
Antimicrobial Spectrum
Sodium pyrithione exhibits a broad-spectrum of activity, inhibiting the growth of a wide variety of microorganisms.[3]
Antibacterial Activity
Sodium pyrithione is effective against both Gram-positive and Gram-negative bacteria.[3] Its activity is particularly noted against common skin- and environment-associated bacteria.
Antifungal Activity
The compound demonstrates significant efficacy against a range of fungi, including yeasts and molds.[3] It is particularly effective against Malassezia species, which are associated with various skin conditions.[3]
Quantitative Antimicrobial Activity
The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for sodium pyrithione against various bacterial and fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione against Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | NCIMB 10000 | Sub-inhibitory concentrations reduce ATP levels | [4] |
| Pseudomonas aeruginosa | NCIMB 10548 | Sub-inhibitory concentrations reduce ATP levels | [4] |
| Staphylococcus aureus | ATCC 6538 | Not explicitly found for Sodium Pyrithione | |
| Streptococcus species | - | Active against | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione against Fungi
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Aspergillus niger | - | 2.0 | |
| Penicillium vermiculatum | - | 2.0 | |
| Trichophyton mentagrophytes | - | 0.5 | |
| Candida albicans | - | Not explicitly found | |
| Malassezia species | - | Active against | [3] |
Note: The provided MIC values for fungi are from a single thesis and may require further validation from peer-reviewed literature.
Mechanism of Action
The antimicrobial activity of sodium pyrithione is multifaceted, primarily targeting fundamental cellular processes. The mechanism appears to involve the disruption of membrane transport and the inhibition of ATP synthesis.[2][4][5]
Inhibition of Membrane Transport
Sodium pyrithione acts as a general inhibitor of membrane transport processes, particularly in fungi.[2][5] The un-ionized form of the pyrithione molecule is believed to be the active species, capable of diffusing across the cell membrane.[2][5] Once inside the cell, it can dissociate, releasing a proton and thereby collapsing the transmembrane proton motive force (Δp), which is composed of the membrane potential (ΔΨ) and the pH gradient (ΔpH).[2][5] This dissipation of the proton gradient disrupts essential cellular processes that are dependent on it, such as nutrient uptake and the maintenance of intracellular pH.
Inhibition of ATP Synthesis
In bacteria, sub-inhibitory concentrations of sodium pyrithione have been shown to significantly reduce intracellular ATP levels.[4] This effect is thought to be a consequence of its action on the bacterial membrane, potentially by interfering with the F0F1-ATPase (ATP synthase) complex. By disrupting the proton motive force, sodium pyrithione deprives the ATP synthase of the energy required to produce ATP from ADP and inorganic phosphate.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) of sodium pyrithione can be performed using standardized methods such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of sodium pyrithione in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of sodium pyrithione that completely inhibits visible growth.
Detailed Protocol:
-
Preparation of Sodium Pyrithione Stock Solution: Prepare a stock solution of sodium pyrithione in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the sodium pyrithione stock solution to the first well of each row to be tested. Mix thoroughly and transfer 50 µL from the first well to the second well. Continue this two-fold serial dilution across the plate, discarding the final 50 µL from the last well. This will result in 100 µL of varying concentrations of sodium pyrithione in each well.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of sodium pyrithione in which there is no visible growth.
Agar Dilution Method
In this method, varying concentrations of sodium pyrithione are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test microorganism is then spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of sodium pyrithione that prevents the growth of the microorganism.[8]
Detailed Protocol:
-
Preparation of Sodium Pyrithione-Agar Plates: Prepare a series of two-fold dilutions of the sodium pyrithione stock solution. Add a specific volume of each dilution to molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate a small volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including a control plate with no sodium pyrithione.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
MIC Determination: After incubation, examine the plates for the presence or absence of growth at the inoculation spots. The MIC is the lowest concentration of sodium pyrithione that completely inhibits visible growth.
Conclusion
Sodium pyrithione is a potent, broad-spectrum antimicrobial agent with well-documented activity against a variety of bacteria and fungi. Its primary mechanisms of action, involving the disruption of cellular membrane transport and energy metabolism, make it an effective biocide in numerous applications. The standardized protocols provided in this guide for determining its MIC will enable researchers and drug development professionals to accurately assess its efficacy and further explore its potential in novel antimicrobial formulations. Further research is warranted to establish a more comprehensive database of its MIC values against a wider range of clinically and industrially relevant microorganisms.
References
- 1. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Broth Microdilution Method for Biocide Susceptibility Testing of Bacteria - ProQuest [proquest.com]
- 5. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Antibacterial Effects of Pyrithione Sodium: A Comparative Analysis of Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithione Sodium, the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent with established efficacy against both gram-positive and gram-negative bacteria. This technical guide provides a comprehensive analysis of its differential effects on these two major bacterial classifications. The core of its mechanism lies in the disruption of the proton motive force across the bacterial membrane, leading to a cascade of events culminating in cell death. This document synthesizes quantitative data on its antimicrobial activity, details the underlying molecular mechanisms, and provides established experimental protocols for the evaluation of its effects.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of alternative antimicrobial agents. Pyrithione and its salts have long been utilized for their biocidal properties in various applications. This compound, in particular, offers a water-soluble option for researchers and formulators. Understanding its precise mechanism of action and its varying efficacy against different bacterial types is crucial for its potential application in drug development and infection control. This guide aims to provide a detailed technical overview for researchers and scientists in the field.
Comparative Antibacterial Efficacy
The antibacterial spectrum of this compound encompasses a wide range of both gram-positive and gram-negative bacteria. However, its potency, as measured by the Minimum Inhibitory Concentration (MIC), can vary between these two groups. Generally, gram-negative bacteria have been reported to be more resistant to the effects of pyrithione.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's effectiveness. The following tables summarize the available MIC data for Pyrithione and its salts against representative gram-positive and gram-negative bacteria. It is important to note that much of the publicly available data pertains to pyrithione or zinc pyrithione; however, this information provides valuable insights into the general activity of the pyrithione molecule.
Table 1: MIC of Pyrithione Against Gram-Positive Bacteria
| Gram-Positive Bacterium | Pyrithione Salt | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | Not Specified | - | - | [2] |
| Streptococcus pyogenes | Not Specified | - | - | [2] |
| Bacillus licheniformis | Not Specified | - | - | [1] |
| Bacillus subtilis | Not Specified | - | - | [1] |
Table 2: MIC of Pyrithione Against Gram-Negative Bacteria
| Gram-Negative Bacterium | Pyrithione Salt | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli BW25113 | Pyrithione | - | 17.5 | [3] |
| Escherichia coli ΔzntA | Pyrithione | - | 2.2 | [3] |
| Escherichia coli ΔcopA | Pyrithione | - | 8.8 | [3] |
| Pseudomonas aeruginosa | Sodium Pyrithione | 30 | - | [4] |
| Pseudomonas aeruginosa (ZnPT resistant) | Sodium Pyrithione | 115 | - | [4] |
| Klebsiella pneumoniae | Not Specified | - | - | [1] |
Note: Data for Sodium Pyrithione is limited in publicly available literature. The provided data for pyrithione and its other salts offer an indication of its general antibacterial activity. Further targeted studies are required to establish a comprehensive MIC profile for Sodium Pyrithione.
Mechanism of Action: Disruption of the Proton Motive Force
The primary antibacterial mechanism of this compound is the disruption of the proton motive force (PMF) across the bacterial cell membrane. The PMF is a crucial electrochemical gradient that powers essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motion.[5]
Pyrithione acts as an ionophore, a molecule that can transport ions across a lipid membrane.[6] In acidic to neutral conditions, the un-ionized form of pyrithione can readily diffuse across the bacterial membrane into the cytoplasm. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H+) and the pyrithione anion. This process effectively shuttles protons from the exterior to the interior of the cell, collapsing the transmembrane pH gradient (ΔpH), a key component of the PMF.[6][7]
Under alkaline conditions, pyrithione can facilitate the transport of other cations, such as potassium (K+) or magnesium (Mg2+), out of the cell in exchange for sodium (Na+) ions.[6] This disruption of the ion balance further contributes to the collapse of the membrane potential (ΔΨ), the other component of the PMF.
The collapse of the proton motive force has several downstream consequences:
-
Inhibition of ATP Synthesis: The dissipation of the proton gradient across the membrane inhibits the function of ATP synthase, the enzyme responsible for producing ATP, the cell's primary energy currency.[8]
-
Impaired Nutrient Transport: Many nutrient transport systems in bacteria are coupled to the proton motive force. By disrupting the PMF, pyrithione inhibits the uptake of essential nutrients.[9]
-
General Cellular Stress: The overall disruption of cellular energetics and ion homeostasis leads to a state of severe cellular stress, ultimately resulting in bacterial cell death.
Signaling Pathway of Pyrithione-Induced Cell Death
The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antibacterial effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sodium Pyrithione stock solution
-
Sterile broth medium
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Sodium Pyrithione Dilutions:
-
Prepare a serial two-fold dilution of the Sodium Pyrithione stock solution in the microtiter plate using the appropriate sterile broth. A typical range might be from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the Sodium Pyrithione dilutions.
-
Include a positive control well (bacteria in broth without the antimicrobial agent) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of Sodium Pyrithione at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
-
Bacterial Membrane Potential Assay
This assay measures changes in the bacterial membrane potential using a fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)).[6] This dye accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.
Materials:
-
Bacterial cell suspension
-
DiSC₃(5) stock solution (in DMSO)
-
Appropriate buffer (e.g., HEPES buffer with glucose)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to mid-log phase.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 0.4 µM.
-
Incubate in the dark at room temperature to allow the dye to incorporate into the bacterial membranes until the fluorescence signal stabilizes.
-
-
Measurement:
-
Place the cell suspension in the fluorometer.
-
Record the baseline fluorescence.
-
Add the desired concentration of Sodium Pyrithione and continue to record the fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
A positive control for depolarization, such as the protonophore CCCP, can be used.
-
Intracellular ATP Level Measurement
This assay quantifies the amount of ATP within bacterial cells, typically using a luciferin-luciferase-based bioluminescence assay.[12][13]
Materials:
-
Bacterial cell culture
-
ATP extraction reagent (e.g., a commercial bacterial ATP extraction kit)
-
Luciferin-luciferase reagent (e.g., from a commercial ATP determination kit)
-
Luminometer
Procedure:
-
Sample Preparation:
-
Expose the bacterial culture to the desired concentrations of Sodium Pyrithione for a specific time period.
-
Include an untreated control.
-
-
ATP Extraction:
-
Harvest a defined number of cells from each treatment group by centrifugation.
-
Lyse the cells using the ATP extraction reagent according to the manufacturer's protocol to release the intracellular ATP.
-
-
Bioluminescence Assay:
-
Add the luciferin-luciferase reagent to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ATP.
-
Use the standard curve to determine the ATP concentration in the bacterial samples.
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate the workflows for the experimental protocols and the logical relationship between the mechanism of action and the observed effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
An In-depth Technical Guide to the Toxicological Profile of Sodium Pyrithione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of sodium pyrithione, a widely used antimicrobial agent. The information is compiled from a range of toxicological studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Acute Toxicity
Sodium pyrithione exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity of Sodium Pyrithione
| Test Type | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | 660 - 1500 mg/kg bw | Harmful if swallowed | [1] |
| LD₅₀ | Mouse | Oral | 1000 mg/kg bw | Harmful if swallowed | [1] |
| LD₅₀ | Rabbit | Dermal | 1800 mg/kg bw | Toxic in contact with skin | [1] |
| LD₅₀ | Rat | Dermal | >2000 mg/kg bw | - | [1] |
| LC₅₀ | Rat | Inhalation | 1.08 mg/L (4h) | Toxic if inhaled | [1][2] |
Sub-lethal effects observed following acute oral exposure include ataxia, lethargy, tremors, salivation, and labored breathing[1].
Acute toxicity studies are typically conducted in accordance with OECD Test Guidelines.
-
Oral Toxicity (OECD 401, 420, 423, or 425): The test substance is administered orally by gavage to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for at least 14 days[3][4][5].
-
Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals (e.g., rats or rabbits) and held in contact for 24 hours. Observations for toxicity are made for 14 days.
-
Inhalation Toxicity (OECD 403): Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration, typically 4 hours. Post-exposure monitoring for toxicity extends for 14 days.
Irritation and Sensitization
Sodium pyrithione is a slight skin and eye irritant. It is not considered to be a skin sensitizer.
Table 2: Irritation and Sensitization Profile of Sodium Pyrithione
| Test Type | Species | Result | Reference |
| Skin Irritation | Rabbit | Slight irritant | [6] |
| Eye Irritation | Rabbit | Slight irritant | [6] |
| Skin Sensitization | Guinea Pig, Human | Not a sensitizer | [7][8] |
-
Skin Irritation (OECD 404): A small amount of the test substance is applied to a patch of skin on a test animal (typically a rabbit) for a period of up to 4 hours. The skin is then observed for signs of erythema and edema at specified intervals.
-
Eye Irritation (OECD 405): A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit). The eye is examined for corneal opacity, iritis, and conjunctival redness and swelling at various time points[9][10][11][12][13].
-
Skin Sensitization (e.g., Guinea Pig Maximization Test, OECD 406 or Local Lymph Node Assay, OECD 429): These tests assess the potential of a substance to induce a delayed hypersensitivity reaction. The Guinea Pig Maximization Test involves intradermal and topical induction followed by a topical challenge. The Local Lymph Node Assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application.
Repeated Dose Toxicity
The primary target organ for repeated exposure to sodium pyrithione is the nervous system, with neurotoxicity being a key finding in rodent studies. A characteristic effect is reversible paralysis of the hind limbs in rats, mice, and rabbits[6].
Table 3: Repeated Dose Toxicity of Sodium Pyrithione (Oral)
| Species | Duration | NOAEL | LOAEL | Key Effects | Reference |
| Rat | 90-day | 0.5 mg/kg bw/day | 2 mg/kg bw/day | Muscle atrophy, evidence of neurotoxicity | [1] |
| Rat | 104-week | 0.5 mg/kg bw/day | 1.5 mg/kg bw/day | Nerve fiber degeneration | [1][14] |
In a typical OECD 408 study, the test substance is administered daily to several groups of rodents at different dose levels for 90 days. Key parameters evaluated include:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are analyzed at the end of the study.
-
Organ Weights and Histopathology: Major organs are weighed and examined microscopically.
-
Neurological Endpoints: Detailed clinical observations and functional tests are performed to assess nervous system effects[1][8][15][16][17].
Genotoxicity
Sodium pyrithione has not demonstrated genotoxic potential in a standard battery of in vitro and in vivo assays.
Table 4: Genotoxicity of Sodium Pyrithione
| Test | System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | [1][6] |
| HPRT Assay | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [6] |
| DNA Repair | Rat hepatocytes | - | Negative | [6] |
| Micronucleus Test | Mouse bone marrow (in vivo) | - | Negative | [6] |
-
Ames Test (OECD 471): This bacterial reverse mutation assay uses various strains of Salmonella typhimurium to detect point mutations.
-
In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay, OECD 476): This test assesses the potential of a substance to induce gene mutations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus[7][18][19][20][21].
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in polychromatic erythrocytes. An increase in micronuclei indicates chromosomal damage[22][23][24][25][26].
Carcinogenicity
Studies in rodents have not shown any evidence of carcinogenicity for sodium pyrithione.
Table 5: Carcinogenicity of Sodium Pyrithione
| Species | Route | Duration | Result | Reference |
| Rat | Oral | 104-week | Not carcinogenic | [6] |
| Mouse | Dermal | 80-week | Not carcinogenic | [1] |
In a long-term carcinogenicity study, the test substance is administered daily to animals (usually rats and mice) for the majority of their lifespan (e.g., 2 years for rats). The study is designed to assess the potential of the substance to cause cancer. Endpoints include extensive histopathological examination of all organs and tissues for neoplastic lesions.
Reproductive and Developmental Toxicity
Sodium pyrithione is not considered a reproductive toxicant. Embryotoxicity has been observed in rats at maternally toxic doses, but not in rabbits.
Table 6: Reproductive and Developmental Toxicity of Sodium Pyrithione
| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |
| Rat | Developmental | - | - | Embryotoxicity at maternally toxic doses | [6] |
| Rabbit | Developmental | - | - | No embryotoxicity | [6] |
In this study, pregnant animals (typically rats or rabbits) are dosed with the test substance during the period of organogenesis. The dams are monitored for signs of toxicity. Just before birth, the fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities[27][28][29][30][31].
Mechanism of Action and Signaling Pathways
The antimicrobial and toxic effects of pyrithione are attributed to several mechanisms, primarily related to its ability to disrupt fundamental cellular processes. As a metal ionophore, it can transport metal ions across cell membranes, leading to a cascade of downstream effects.
Pyrithione acts as a general inhibitor of membrane transport processes. It is believed to collapse the transmembrane proton gradient (ΔpH), which is a crucial driving force for many transport systems.
Caption: Pyrithione disrupts the proton gradient across the cell membrane, inhibiting transport systems.
By disrupting the proton motive force, pyrithione can also inhibit ATP synthesis, leading to an energy crisis within the cell.
Caption: Pyrithione's disruption of the proton motive force inhibits ATP synthesis.
Pyrithione can form complexes with metal ions like copper and zinc and transport them into the cell. This can disrupt metal homeostasis and lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, including apoptosis.
Caption: Pyrithione acts as a metal ionophore, leading to oxidative stress and apoptosis.
Aquatic Toxicity
Sodium pyrithione is very highly toxic to aquatic organisms, particularly freshwater invertebrates.
Table 7: Aquatic Toxicity of Sodium Pyrithione
| Species | Test Type | Value | Classification | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Freshwater Invertebrates (e.g., Daphnia) | 48h EC₅₀ | - | Very Highly Toxic |[14] | | Freshwater Fish (e.g., Rainbow Trout) | 96h LC₅₀ | - | Very Highly Toxic |[32] | | Common Carp (Cyprinus carpio) | 24h LC₅₀ | 102.76 µg/L | Very Highly Toxic |[33][34] |
The environmental risk to aquatic ecosystems is a significant consideration for the use of sodium pyrithione, especially in applications that may lead to its release into waterways[14].
References
- 1. oecd.org [oecd.org]
- 2. Membrane Transporters Involved in the Antimicrobial Activities of Pyrithione in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]
- 14. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ask-force.org [ask-force.org]
- 16. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 17. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) | Semantic Scholar [semanticscholar.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). - IVAMI [ivami.com]
- 20. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. nucro-technics.com [nucro-technics.com]
- 24. oecd.org [oecd.org]
- 25. inotiv.com [inotiv.com]
- 26. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. oecd.org [oecd.org]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. scialliconsulting.com [scialliconsulting.com]
- 31. ecetoc.org [ecetoc.org]
- 32. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pyrithione Sodium in Cell Culture Media: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Pyrithione Sodium in cell culture media. This compound is a versatile compound with potent antimicrobial and cytotoxic properties, making it a valuable tool for controlling contamination and for studying cellular signaling pathways.
Introduction
This compound (2-Mercaptopyridine N-oxide sodium salt) is a well-established biocide with a broad spectrum of activity against fungi, Gram-positive, and Gram-negative bacteria.[1][2] In cell culture, it is primarily utilized as an antimicrobial agent to prevent or eliminate microbial contamination. Beyond its antimicrobial properties, this compound and its derivatives have been shown to exhibit significant cytotoxic effects on various cell lines and to modulate key cellular signaling pathways, making it a compound of interest in cancer research and drug development.
This document outlines the antimicrobial efficacy and cytotoxic profile of this compound, details its known mechanisms of action on cellular signaling, and provides comprehensive protocols for its application and evaluation in a research setting.
Data Presentation
Antimicrobial Activity of Pyrithione
Pyrithione exhibits a broad range of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of pyrithione against common cell culture contaminants. It is important to note that the efficacy can be influenced by the presence of metal ions.[3]
| Microorganism | Strain | MIC (µM) | Additional Notes |
| Escherichia coli | BW25113 | 17.5 | [4] |
| Escherichia coli | ΔzntA | 2.2 | Increased sensitivity.[4] |
| Escherichia coli | ΔcopA | 8.8 | Increased sensitivity.[4] |
| Pseudomonas aeruginosa | PAO1 | - | Known to be susceptible; specific MIC for Sodium Pyrithione not detailed in the provided results.[5][6] |
| Staphylococcus aureus | - | - | Known to be susceptible; specific MIC for Sodium Pyrithione not detailed in the provided results.[7] |
| Candida albicans | - | - | Known to be susceptible; specific MIC for Sodium Pyrithione not detailed in the provided results.[2][8][9] |
| Aspergillus niger | - | - | Known to be susceptible; specific MIC for Sodium Pyrithione not detailed in the provided results.[3][10] |
Cytotoxicity of this compound and its Derivatives
Pyrithione compounds are known to be cytotoxic to a wide range of mammalian cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and the related compound Zinc Pyrithione are presented below. It is crucial to determine the optimal concentration for antimicrobial activity with minimal impact on the host cells for contamination control applications.
| Compound | Cell Line | IC50 | Notes |
| Sodium Pyrithione | Human Skin Epithelial Cells (NCTC 2544) | 0.1 - 0.5 µg/mL | Rapid cytotoxic effect.[11] |
| Sodium Pyrithione | Normal Human Skin Fibroblasts | 0.1 - 0.5 µg/mL | Rapid cytotoxic effect.[11] |
| Sodium Pyrithione | BHK 21 Cells | 0.1 µg/mL | Reversible inhibitory effect.[12] |
| Sodium Pyrithione | BHK 21 Cells | 1 µg/mL | Irreversible inhibitory effect.[12] |
| Sodium Pyrithione | Chinese Hamster V79 Cells | 0.01 - 0.03 µg/mL | Sharp reduction in survival.[12] |
| Zinc Pyrithione | Oral Squamous Carcinoma (SCC4) | 2 µM | [13] |
| Zinc Pyrithione | Oral Squamous Carcinoma (HSC2) | 2 µM | [13] |
| Zinc Pyrithione | Oral Squamous Carcinoma (MDA1986) | 1.25 µM | [13] |
| Zinc Pyrithione | HeLa (Cervical Cancer) | - | Data on related compounds suggest susceptibility.[14][15][16][17] |
| Zinc Pyrithione | HEK293 (Human Embryonic Kidney) | >12 µg/mL | For some disubstituted potent compounds.[11] |
| Zinc Pyrithione | A549 (Lung Carcinoma) | 0.51 ± 0.05 µM | For a related compound.[18][19] |
| Zinc Pyrithione | MCF-7 (Breast Cancer) | 7.2 ± 0.6 µM | For a related compound.[19][20][21][22][23][24] |
Mechanism of Action on Cellular Signaling Pathways
Pyrithione and its derivatives are known to influence several critical signaling pathways within mammalian cells, primarily due to their ionophoretic nature, which disrupts intracellular ion homeostasis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[15][25][26][27] Pyrithione has been shown to inhibit this pathway, contributing to its anticancer effects. The proposed mechanism involves the disruption of key components in the signaling cascade.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer.[16][23][28][29][30] Pyrithione has been observed to modulate this pathway, although the precise molecular interactions are still under investigation.
NF-κB Pathway
The NF-κB pathway is a key regulator of the inflammatory response and cell survival.[5][24][31][32] Pyrithione has been shown to inhibit NF-κB activation, which may contribute to its anti-inflammatory and pro-apoptotic effects. This inhibition is linked to its ability to act as a zinc ionophore, thereby increasing intracellular zinc levels.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the antimicrobial and cytotoxic effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][22][33]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Microbial Inoculum: Culture the microorganism to the mid-logarithmic phase and dilute to a standardized cell density (e.g., 0.5 McFarland standard).
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.
-
Inoculate Plate: Add the standardized microbial inoculum to each well containing the this compound dilutions. Include positive (inoculum without this compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][12][13][21]
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.[6][14][31][34][35][36]
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Collect Supernatant: After the incubation period, centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit instructions (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Application in Contamination Control
This compound can be used to eliminate existing microbial contamination or as a preventative measure in cell culture media. However, due to its cytotoxicity, it is critical to first determine the sensitivity of the specific cell line to this compound. A pilot study using a range of concentrations is recommended to find a balance between effective antimicrobial action and minimal harm to the cultured cells. It is generally advisable to use this compound for short-term treatment to eradicate contamination and then return the cells to a this compound-free medium. For persistent contamination issues, alternative strategies and good cell culture practices should be prioritized.[26][28]
Conclusion
This compound is a potent antimicrobial agent with significant applications in cell culture for contamination control. Its cytotoxic properties and its ability to modulate key cellular signaling pathways also make it a valuable tool for research in areas such as cancer biology and drug discovery. The protocols and data presented in this document provide a comprehensive guide for the effective and safe use of this compound in a research setting. Researchers should always perform initial dose-response experiments to determine the optimal working concentration for their specific cell line and application.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro analysis of interactions between Pseudomonas aeruginosa and Candida albicans treated with silver sulfadiazine in wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8206732B2 - Pyrithione biocides enhanced by silver, copper, or zinc ions - Google Patents [patents.google.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Pyrithione, a zinc ionophore, inhibits NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcdr.net [jcdr.net]
- 8. In vivo and In vitro Interactions between Pseudomonas aeruginosa and Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. yenepoya.res.in [yenepoya.res.in]
- 12. RUA [rua.ua.es]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Wnt/β‐catenin signaling pathway inhibitors, glycyrrhizic acid, solanine, polyphyllin I, crocin, hypericin, tubeimoside‐1, diosmin, and rutin in medicinal plants have better binding affinities and anticancer properties: Molecular docking and ADMET study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds [mdpi.com]
- 23. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dynamic modelling of the PI3K/MTOR signalling network uncovers biphasic dependence of mTORC1 activity on the mTORC2 subunit SIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activation of Wnt/β-Catenin Signaling Involves 660 nm Laser Radiation on Epithelium and Modulates Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. media.cellsignal.com [media.cellsignal.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Pyrithione in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrithione (Sodium 2-pyridinethiol 1-oxide) is a broad-spectrum antimicrobial agent effective against a wide range of fungi, Gram-positive, and Gram-negative bacteria.[1][2] Its fungistatic and bacteriostatic properties have led to its use in various industrial and cosmetic applications. In the realm of microbiology research, sodium pyrithione serves as a valuable tool for studying microbial physiology, developing novel antimicrobial strategies, and evaluating the efficacy of preservative systems. This document provides detailed application notes, experimental protocols, and an overview of its mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action
The antimicrobial activity of sodium pyrithione is multifaceted, primarily targeting the cell membrane and disrupting essential cellular processes. Its mechanism is not yet fully elucidated but is understood to involve the following key actions:
-
Disruption of Membrane Transport: Sodium pyrithione acts as a general inhibitor of membrane transport processes.[3][4] It collapses the transmembrane proton motive force (ΔpH), which is crucial for the transport of nutrients and ions across the cell membrane.[3][4] This disruption leads to a loss of metabolic control and inhibition of cell growth.
-
Inhibition of ATP Synthesis: By disrupting the proton gradient, sodium pyrithione indirectly inhibits ATP synthesis. Sub-inhibitory concentrations have been shown to significantly reduce intracellular ATP levels in bacteria such as E. coli and P. aeruginosa.[1]
-
Chelation of Metal Ions: Sodium pyrithione is a potent metal chelating agent.[5][6] It can sequester essential metal ions, such as iron, within the cell, potentially inhibiting metalloenzymes that are critical for microbial survival and proliferation.
-
Membrane Damage: At higher concentrations, sodium pyrithione can cause physical damage to the bacterial envelope, leading to the leakage of intracellular components.[7]
Data Presentation
The following tables summarize the antimicrobial activity of sodium pyrithione against various microorganisms. It is important to note that Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values can vary depending on the specific strain, growth medium, and assay conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione against various E. coli strains. [8]
| E. coli Strain | Condition | MIC (µM) |
| Wild Type | - | 17.5 |
| ΔzntA | - | 2.2 |
| ΔcopA | - | 8.8 |
| ΔmetQ | - | 17.5 |
| ΔfepC | - | 17.5 |
| Wild Type | + Cu(II) | 17.5 |
| ΔcopA | + Cu(II) | <8.8 |
| ΔzntA | + Cu(II) | >2.2 |
| Wild Type | + Zn(II) | 17.5 |
| ΔzntA | + Zn(II) | <2.2 |
| ΔcopA | + Zn(II) | >8.8 |
| ΔmetQ | + Zn(II) | <17.5 |
| All strains | + BCS (Cu(I) chelator) | ≥140 |
Table 2: Published MIC values for Sodium Pyrithione (NaPT) and Zinc Pyrithione (ZnPT) against E. coli and P. aeruginosa. [7]
| Organism | Biocide | MIC (µg/mL) |
| E. coli NCIMB 10000 | NaPT | 30 |
| ZnPT | 4 | |
| P. aeruginosa NCIMB 10548 | NaPT | 60 |
| ZnPT | 6 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of sodium pyrithione using the broth microdilution method, a standard technique in antimicrobial susceptibility testing.
Materials:
-
Sodium pyrithione stock solution (sterile)
-
96-well microtiter plates (sterile)
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from an agar plate and inoculate into the appropriate broth.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Sodium Pyrithione Dilutions:
-
Prepare a 2-fold serial dilution of the sodium pyrithione stock solution in the appropriate broth directly in the 96-well plate.
-
Typically, add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of sodium pyrithione to well 1.
-
Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (inoculum without antimicrobial).
-
Well 12 will serve as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of sodium pyrithione at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Assessment of Anti-Biofilm Activity using Crystal Violet Assay
This protocol is used to determine the ability of sodium pyrithione to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Sodium pyrithione stock solution (sterile)
-
96-well flat-bottom microtiter plates (sterile)
-
Bacterial culture
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS, sterile)
-
Microplate reader
Procedure for Biofilm Inhibition Assay:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol and dilute it to approximately 1 x 10⁶ CFU/mL in the growth medium.
-
Plate Preparation:
-
Add 100 µL of sterile growth medium to all wells.
-
Prepare a 2-fold serial dilution of sodium pyrithione as described in the MIC protocol.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at an appropriate temperature for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently aspirate the medium from each well and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Procedure for Pre-formed Biofilm Eradication Assay:
-
Follow steps 1-4 of the Biofilm Inhibition Assay to form biofilms.
-
After incubation, gently remove the medium and wash the wells with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of sodium pyrithione to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Follow steps 5-8 of the Biofilm Inhibition Assay to stain and quantify the remaining biofilm.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms of action of sodium pyrithione.
Caption: Disruption of Proton Motive Force by Sodium Pyrithione.
Caption: Chelation of Intracellular Metal Ions by Sodium Pyrithione.
Experimental Workflows
Caption: Workflow for MIC Determination.
Caption: Workflow for Anti-Biofilm Assay.
References
- 1. toku-e.com [toku-e.com]
- 2. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]
- 3. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulus-Responsive Prochelators for Manipulating Cellular Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay for the distribution of pyrithione biocides in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium pyrithione, the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and yeasts.[1][2] It is utilized as an industrial biocide in products such as metalworking fluids, paints, and cosmetics.[3] The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity, providing essential data for product formulation, quality control, and regulatory submissions. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[4][5][6] This document provides detailed protocols for determining the MIC of sodium pyrithione using standard laboratory methods.
Mechanism of Action
While the complete mechanism of action is still under investigation, sodium pyrithione is understood to disrupt cellular processes through multiple modes of action.[1][7][8] A primary mechanism involves the disruption of membrane transport, leading to a loss of metabolic control.[7][8] Pyrithione can act as an ionophore, altering the cellular concentration of key cations. For instance, under neutral or acidic conditions, it can facilitate the exchange of intracellular K+ for extracellular H+, while under alkaline conditions, it can exchange intracellular K+ or Mg2+ for extracellular Na+.[9]
Furthermore, pyrithione's antimicrobial activity is linked to its ability to interfere with iron-sulfur cluster proteins, which are essential for fungal and bacterial metabolism and growth.[10][11] It can increase intracellular copper levels, which in turn damage these vital iron-sulfur clusters.[10][11] This disruption of iron-sulfur cluster assembly and function is a key aspect of its toxicity to microorganisms.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]
- 8. Pyrithione Sodium | C5H4NNaOS | CID 23685289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. irochemical.com [irochemical.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Sodium Pyrithione into Topical Formulations for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrithione is the sodium salt of pyrithione, a derivative of aspergillic acid known for its fungistatic and antimicrobial properties.[1][2] It is a versatile compound for research in topical formulations aimed at addressing various skin conditions associated with microbial growth. These application notes provide detailed protocols for the incorporation of sodium pyrithione into common topical vehicles, along with methodologies for its analysis and the evaluation of its antimicrobial efficacy and stability.
Physicochemical Properties of Sodium Pyrithione
A thorough understanding of the physicochemical properties of sodium pyrithione is crucial for successful formulation development. Key properties are summarized in the table below.
| Property | Value | References |
| Appearance | Light yellow liquid or off-white powder | [1] |
| Solubility | Easily soluble in water and ethanol | [1] |
| Molecular Formula | C5H4NNaOS | [1] |
| Molecular Weight | 149.16 g/mol | [1] |
| Optimal pH Range | 9.0 - 11.0 (for 40% solution) | [1] |
| Stability | Stable in alkaline or neutral conditions; activity decreases in acidic conditions. | [1] |
Mechanism of Action
Sodium pyrithione exhibits a broad spectrum of antimicrobial activity by disrupting essential cellular processes in microorganisms. Its primary mechanism involves the disruption of membrane transport by acting as an ionophore, leading to an imbalance of key ions across the cell membrane. This ultimately inhibits the proton pump that energizes the transport mechanism, leading to cellular dysfunction and inhibition of growth.[3]
Under neutral or acidic conditions, pyrithione facilitates the transport of K+ out of the bacterial cell and H+ into the cell. In alkaline conditions, it transports K+ or Mg2+ out of the cell and Na+ into the cell.[1] This disruption of ion gradients interferes with cellular metabolism and integrity.
References
Application Notes and Protocols for Sodium Pyrithione in Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Sodium pyrithione, a broad-spectrum antimicrobial agent, has demonstrated potential as an effective tool for the disruption of these complex microbial communities. This document provides detailed application notes and experimental protocols for evaluating the efficacy of sodium pyrithione in biofilm disruption, intended for use by researchers, scientists, and drug development professionals.
The primary antimicrobial mechanism of pyrithione is believed to be the disruption of membrane transport processes by collapsing the transmembrane proton gradient.[1][2] While its specific interactions with biofilm-specific signaling pathways like quorum sensing and cyclic-di-GMP have not been definitively elucidated, its ability to interfere with fundamental cellular processes makes it a promising candidate for biofilm control.
Quantitative Data Summary
While specific quantitative data for sodium pyrithione is limited in the readily available scientific literature, studies on the related compound, zinc pyrithione, provide valuable insights into the potential efficacy of pyrithione salts against bacterial biofilms. The following table summarizes the dose-dependent antibiofilm activity of zinc pyrithione against key pathogens.
| Microorganism | Concentration (µg/mL) | Log Reduction in Biofilm-Associated Cells | Reference |
| Staphylococcus aureus | 32 | ~2.5 | [3] |
| 64 | ~4.0 | [3] | |
| 128 | >5.0 | [3] | |
| Acinetobacter baumannii | 32 | ~2.0 | [3] |
| 64 | ~3.5 | [3] | |
| 128 | ~5.0 | [3] | |
| Pseudomonas aeruginosa | 32 | ~1.5 | [3] |
| 64 | ~2.5 | [3] | |
| 128 | ~4.0 | [3] |
Note: The data presented is for zinc pyrithione and should be considered as indicative of the potential of sodium pyrithione, warranting specific experimental validation.
Experimental Protocols
Detailed methodologies for key experiments to assess the biofilm disruption potential of sodium pyrithione are provided below.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of sodium pyrithione required to eradicate a pre-formed biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sodium pyrithione stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Resazurin sodium salt solution (0.02% w/v) or other viability stain
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C.
-
Dilute the overnight culture to an OD600 of 0.1 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well microtiter plate.
-
Incubate the plate for 24-48 hours at 37°C without shaking to allow for biofilm formation.
-
-
MBEC Assay:
-
Gently remove the planktonic cells from each well by aspiration.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Prepare serial dilutions of sodium pyrithione in fresh growth medium, ranging from a high concentration (e.g., 1024 µg/mL) to a low concentration (e.g., 1 µg/mL).
-
Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no treatment) and a negative control (medium only).
-
Incubate the plate for 24 hours at 37°C.
-
-
Quantification of Viable Cells:
-
After incubation, remove the treatment medium and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh medium and 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C in the dark.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) using a plate reader.
-
The MBEC is defined as the lowest concentration of sodium pyrithione that results in no viable cells (i.e., no color change or signal).
-
Protocol 2: Crystal Violet Assay for Biofilm Biomass Quantification
This protocol quantifies the total biofilm biomass after treatment with sodium pyrithione.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sodium pyrithione stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1.1 and 1.2 from Protocol 1 to form and treat the biofilms with sodium pyrithione.
-
-
Staining and Quantification:
-
After the 24-hour treatment, discard the medium and wash the wells three times with 200 µL of sterile PBS.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader.
-
The percentage of biofilm reduction can be calculated relative to the untreated control.
-
Protocol 3: Visualization of Biofilm Disruption using Microscopy
This protocol allows for the qualitative and quantitative visualization of biofilm structure and viability after treatment with sodium pyrithione.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sodium pyrithione stock solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar fluorescent stains (e.g., SYTO 9 and Propidium Iodide)
-
Confocal Laser Scanning Microscope (CLSM) or Scanning Electron Microscope (SEM)
Procedure for CLSM:
-
Biofilm Formation and Treatment:
-
Grow biofilms on glass-bottom dishes or chamber slides as described in Protocol 1.
-
Treat the biofilms with the desired concentrations of sodium pyrithione for 24 hours.
-
-
Staining and Imaging:
-
Gently wash the biofilms with sterile PBS.
-
Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) is used.
-
Incubate in the dark for 15-30 minutes.
-
Gently wash to remove excess stain.
-
Image the biofilms using a CLSM. Acquire z-stack images to visualize the three-dimensional structure.
-
Analyze the images to determine the ratio of live to dead cells and changes in biofilm architecture.
-
Procedure for SEM:
-
Biofilm Preparation and Treatment:
-
Grow biofilms on appropriate sterile surfaces (e.g., small coupons of a relevant material) placed within a larger culture vessel.
-
Treat the biofilms with sodium pyrithione.
-
-
Sample Fixation and Dehydration:
-
Gently wash the biofilm samples with PBS.
-
Fix the biofilms with a suitable fixative (e.g., 2.5% glutaraldehyde in PBS) for at least 2 hours.
-
Wash the samples with PBS.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
-
Drying, Coating, and Imaging:
-
Critical point dry the samples.
-
Mount the dried samples on stubs and coat with a conductive material (e.g., gold-palladium).
-
Image the samples using an SEM to observe the surface morphology and structural changes in the biofilm.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in biofilm formation and a general experimental workflow for testing anti-biofilm agents. While the direct effect of sodium pyrithione on these pathways is not yet established, they represent potential targets for investigation.
References
- 1. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc Pyrithione Improves the Antibacterial Activity of Silver Sulfadiazine Ointment - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Assays for Determining the Activity of Sodium Pyrithione
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium pyrithione is a well-established broad-spectrum antimicrobial agent with applications ranging from personal care products to industrial biocides. Its efficacy against a wide range of fungi and bacteria, both Gram-positive and Gram-negative, makes it a compound of significant interest.[1] The mechanism of action of sodium pyrithione is multifaceted, primarily involving the disruption of membrane transport processes, leading to a loss of metabolic control and inhibition of ATP synthesis.[2] Furthermore, it has been shown to interfere with iron-sulfur cluster proteins, which are essential for fungal metabolism and growth.[3][4]
Accurate and reliable quantitative assays are crucial for determining the potency of sodium pyrithione in various formulations and for conducting research into its mechanisms of action. This document provides detailed protocols for several key quantitative assays to assess the activity of sodium pyrithione.
Mechanism of Action Overview
Sodium pyrithione exerts its antimicrobial effects through several key mechanisms:
-
Disruption of Membrane Transport: It interferes with the cell membrane, leading to the leakage of essential intracellular components and the disruption of vital transport processes.[2]
-
Inhibition of ATP Synthesis: By disrupting the proton motive force across the cell membrane, sodium pyrithione inhibits the synthesis of ATP, the primary energy currency of the cell.[2]
-
Damage to Iron-Sulfur Clusters: Pyrithione can act as an ionophore, transporting copper into the cell. This increase in intracellular copper can lead to the damage of iron-sulfur clusters within essential proteins, thereby inhibiting fungal metabolism.[3][4]
The following diagram illustrates the proposed signaling pathway for the antimicrobial activity of sodium pyrithione.
Caption: Proposed mechanism of action for sodium pyrithione.
Quantitative Assay Protocols
This section provides detailed protocols for the quantitative analysis of sodium pyrithione activity.
Iodometric Titration for Quantification of Sodium Pyrithione
This method determines the concentration of sodium pyrithione in a sample by iodometric titration. The thiol group in pyrithione reacts with iodine, and the amount of iodine consumed is determined by titration with a standardized sodium thiosulfate solution.[3][5]
Experimental Protocol
Caption: Workflow for iodometric titration of sodium pyrithione.
Materials:
-
Sodium Pyrithione sample
-
Hydrochloric acid (HCl), concentrated
-
Iodine solution (c(I₂) = 0.05 mol/L)
-
Sodium thiosulfate solution (c(Na₂S₂O₃) = 0.1 mol/L), standardized
-
Starch indicator solution (or a potentiometric titrator with a Pt electrode)
-
Deionized water
-
Buret, beaker, magnetic stirrer
Procedure:
-
Accurately weigh a sample of sodium pyrithione and dissolve it in deionized water in a beaker.
-
In a fume hood, carefully add concentrated HCl to acidify the solution while stirring.[5]
-
Add a known excess volume of 0.05 mol/L iodine solution to the sample. The solution should turn a brown or yellow color due to the excess iodine.
-
Titrate the excess iodine with a standardized 0.1 mol/L sodium thiosulfate solution until the solution becomes pale yellow.[6]
-
Add a few drops of starch indicator. The solution will turn a deep blue color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.
-
Alternatively, a potentiometric titrator can be used to determine the endpoint.[5]
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of sodium pyrithione in the original sample.
Data Presentation:
| Sample ID | Sample Weight (g) | Volume of Iodine (mL) | Volume of Na₂S₂O₃ (mL) | NaPT Concentration (mol/L) |
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for the quantification of sodium pyrithione. A reverse-phase HPLC method with UV detection is commonly employed.[7][8]
Experimental Protocol
Caption: General workflow for HPLC analysis of sodium pyrithione.
Materials and Equipment:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[7][8]
-
Sodium pyrithione standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid or formic acid), isocratic or gradient elution.[7][8] A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm or 322 nm[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of sodium pyrithione standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing sodium pyrithione in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Record the peak area of sodium pyrithione. Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of sodium pyrithione in the samples from the calibration curve.
Data Presentation:
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 |
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4][10]
Experimental Protocol
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Sodium pyrithione stock solution
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the sodium pyrithione stock solution in the appropriate growth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the sodium pyrithione dilutions. Include a positive control (microorganism in broth without sodium pyrithione) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of sodium pyrithione that completely inhibits visible growth.[10]
Data Presentation:
| Microorganism | Sodium Pyrithione Concentration (µg/mL) | Growth (+/-) |
| S. aureus | 64 | - |
| 32 | - | |
| 16 | - | |
| 8 | + | |
| 4 | + | |
| E. coli | 64 | - |
| 32 | - | |
| 16 | + | |
| 8 | + | |
| 4 | + | |
| C. albicans | 16 | - |
| 8 | - | |
| 4 | + | |
| 2 | + | |
| 1 | + |
Luciferase-Based ATP Assay
This assay measures the intracellular ATP levels of microbial cells after exposure to sodium pyrithione. A reduction in ATP levels is indicative of antimicrobial activity. The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present.[11]
Experimental Protocol
Caption: Workflow for the luciferase-based ATP assay.
Materials:
-
Microbial cell culture
-
Sodium pyrithione
-
Commercially available ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
Luminometer
-
Opaque-walled 96-well plates
Procedure:
-
Cell Culture and Treatment: Culture microbial cells in an opaque-walled 96-well plate to the desired density. Add various concentrations of sodium pyrithione to the wells and incubate for a specified period.
-
Cell Lysis: Add the cell lysis reagent provided in the ATP assay kit to each well to release the intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis: Construct a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the number of cells or protein concentration.
Data Presentation:
| Sodium Pyrithione (µg/mL) | Luminescence (RLU) | ATP Concentration (µM) | % ATP Reduction |
| 0 (Control) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 |
Conclusion
The quantitative assays described in this application note provide robust and reliable methods for assessing the activity of sodium pyrithione. The choice of assay will depend on the specific research question, whether it is for quality control, formulation development, or mechanistic studies. The provided protocols offer a starting point for researchers to implement these techniques in their laboratories.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Assay of pyrithione complexes – Reliable determination by potentiometric titration | Metrohm [metrohm.com]
- 4. labcorp.com [labcorp.com]
- 5. metrohm.com [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Sodium pyrithione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Sodium pyrithione | SIELC Technologies [sielc.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Cell Viability Assays with Sodium Pyrithione Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing cell viability following treatment with sodium pyrithione. The information is intended to guide researchers in designing and executing experiments to determine the cytotoxic effects of this compound.
Introduction
Sodium pyrithione, the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent.[1] Its biological activity extends to eukaryotic cells, where it can induce cytotoxicity.[2] Understanding the impact of sodium pyrithione on cell viability is crucial for various research and development applications, from assessing its potential as an anti-cancer agent to ensuring its safety in various formulations. This document outlines standard cell viability assays, provides available data on sodium pyrithione's effects, and describes the underlying signaling pathways.
Data Presentation
The cytotoxic effects of sodium pyrithione can be quantified using various cell viability assays. The half-maximal inhibitory concentration (IC50) is a common metric to represent the potency of a compound in inhibiting cell growth or viability. The following tables summarize the available quantitative data on the effects of sodium pyrithione and its related compound, zinc pyrithione, on different cell lines.
Table 1: Cytotoxicity of Sodium Pyrithione in Mammalian Cell Lines
| Cell Line | Assay | Concentration | Effect |
| Chinese Hamster V79 | Colony Survival | 0.01-0.03 µg/mL | Sharp reduction in cell survival[2] |
| BHK 21 | Growth Inhibition | 0.1-1 µg/mL | Inhibition of cell growth[2] |
Table 2: Cytotoxicity of Zinc Pyrithione (a related pyrithione salt) in Various Cell Lines
| Cell Line | Assay | IC50 Value | Incubation Time |
| SH-SY5Y/astrocyte co-culture | MTS Assay | 411 nM | 24 hours[3] |
| Human Skin Keratinocytes | AnnexinV/PI | ~500 nM (threshold for cell death) | 24 hours[4] |
Note: Data for zinc pyrithione is included to provide an approximate effective concentration range for pyrithione compounds. Researchers should perform dose-response experiments to determine the specific IC50 for sodium pyrithione in their cell line of interest.
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Sodium pyrithione stock solution (in an appropriate solvent, e.g., water or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the MTT incubation step)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of sodium pyrithione in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[5]
-
Solubilization: Add 150 µL of the solubilization solution to each well.[5]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
Sodium pyrithione stock solution
-
LDH assay kit (commercially available kits provide the necessary reagents and controls)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (typically around 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a specific volume of the cell culture supernatant (as per the kit instructions, typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Subtract the background absorbance (from cell-free medium). Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Signaling Pathways and Experimental Workflows
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing cell viability after sodium pyrithione treatment.
Sodium Pyrithione-Induced Apoptosis Signaling Pathway
Sodium pyrithione and its derivatives have been shown to induce apoptosis, a form of programmed cell death, in various cell types. The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.[5][6]
References
- 1. Pyrithione Sodium | C5H4NNaOS | CID 23685289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect and mode of action of zinc pyrithione on cell growth. I. In vitro studies [pubmed.ncbi.nlm.nih.gov]
- 3. Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 6. Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Sodium Pyrithione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrithione, the sodium salt of pyrithione, is a well-known antimicrobial agent. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects on various cancer cell lines. The primary mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), leading to oxidative stress. Flow cytometry is a powerful and high-throughput technique that allows for the precise quantification of these cellular events at the single-cell level. These application notes provide detailed protocols for analyzing the effects of sodium pyrithione on apoptosis, cell cycle progression, and ROS production using flow cytometry.
Data Presentation
The following tables summarize quantitative data from studies on pyrithione compounds, providing expected outcomes from flow cytometry analysis.
Table 1: Effect of Dipyrithione on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| KB | Control | 60.2% | 25.1% | 14.7% |
| Dipyrithione (2.5 µg/ml) | 45.3% | 30.5% | 24.2% | |
| 231 | Control | 55.8% | 30.2% | 14.0% |
| Dipyrithione (2.5 µg/ml) | 42.1% | 35.8% | 22.1% | |
| U937 | Control | 58.9% | 28.3% | 12.8% |
| Dipyrithione (2.5 µg/ml) | 40.7% | 38.1% | 21.2% | |
| K562 | Control | 52.4% | 33.6% | 14.0% |
| Dipyrithione (2.5 µg/ml) | 38.5% | 40.2% | 21.3% |
Data adapted from a study on dipyrithione, a closely related compound to sodium pyrithione.
Table 2: Induction of Apoptosis by Dipyrithione in Cancer Cell Lines
| Cell Line | Treatment (Concentration) | % of Apoptotic Cells (Annexin V positive) |
| KB | Control | 3.5% |
| Dipyrithione (2.5 µg/ml) | 28.9% | |
| 231 | Control | 4.1% |
| Dipyrithione (2.5 µg/ml) | 25.6% | |
| U937 | Control | 5.2% |
| Dipyrithione (2.5 µg/ml) | 35.4% | |
| K562 | Control | 4.8% |
| Dipyrithione (2.5 µg/ml) | 31.7% |
Data adapted from a study on dipyrithione, a closely related compound to sodium pyrithione.
Table 3: Induction of Reactive Oxygen Species (ROS) by Zinc Pyrithione
| Treatment (Concentration) | Fold Increase in Intracellular ROS |
| Control | 1.0 |
| Zinc Pyrithione (400 nM) | ~1.5 |
Data adapted from a study on zinc pyrithione, a related pyrithione compound.[1]
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for analyzing the effects of sodium pyrithione.
Caption: Proposed signaling pathway of sodium pyrithione.
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treat cells with the desired concentrations of sodium pyrithione for the specified duration. Include an untreated control.
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the cells from the medium and the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation and detect FITC fluorescence at ~530 nm and PI fluorescence at >670 nm.
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only).
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate, and 100 µg/mL RNase A in PBS)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and detect PI fluorescence in the red channel (~620 nm).
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Analysis of Intracellular Reactive Oxygen Species (ROS) by DCFH-DA Staining
This protocol is for the measurement of intracellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with sodium pyrithione for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
-
Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in PBS or HBSS to a final working concentration of 10-20 µM.
-
Remove the treatment medium and wash the cells once with PBS or HBSS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS or HBSS.
-
Harvest the cells by trypsinization or gentle scraping.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in PBS or HBSS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation and detect the fluorescence of dichlorofluorescein (DCF) in the green channel (~525 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
The increase in MFI in treated cells compared to the control indicates an increase in intracellular ROS levels.
-
Caption: Logical relationship in data analysis.
References
Troubleshooting & Optimization
issues with sodium pyrithione solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of sodium pyrithione in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sodium pyrithione in water and other common solvents?
Sodium pyrithione is readily soluble in water.[1][2][3][4][5] Its solubility is also significant in various organic solvents.[3][5]
Table 1: Solubility of Sodium Pyrithione in Various Solvents
| Solvent | Solubility ( g/100 g at 25°C) | Other Reported Solubilities |
| Water | 53[1] | 54.7 g/100 mL[5][6] |
| Ethanol | 19[1] | - |
| Propylene Glycol | 13 | - |
| Polyethylene Glycol 400 | 12[1] | - |
| Dimethyl Sulfoxide (DMSO) | 17 | - |
| Liquid Paraffin | < 0.0001 | - |
| Olive Oil | < 0.0005 | - |
Q2: My sodium pyrithione solution has turned a yellow or amber color. Is this normal?
Aqueous solutions of sodium pyrithione can appear as a light yellow to brownish-yellow or amber transparent liquid.[1][7] Discoloration can occur if the solution is exposed to direct sunlight or UV rays, as sodium pyrithione is photosensitive in aqueous solutions.[7] However, there is currently no evidence to suggest that this discoloration affects its effectiveness.[7]
Q3: I'm observing precipitation in my sodium pyrithione solution. What could be the cause?
Several factors can cause sodium pyrithione to precipitate from an aqueous solution:
-
pH: Sodium pyrithione is most stable in a pH range of 4.5 to 9.5 at room temperature.[2][8] Below pH 4.5, the sodium salt is in equilibrium with free pyrithione, which is less stable.[8] Above pH 9.5, it can be converted to other compounds.[8] The optimal pH for utilization is often cited as being between 7 and 10.[1][3][5]
-
Presence of Metal Ions: Sodium pyrithione can chelate with heavy metals, which may lead to precipitation.[1][2][3] If your water source has a high iron content, using a sequestering agent is recommended.
-
Temperature: While stable at room temperature, high temperatures can lead to decomposition. At 150°C, 29% of the substance decomposes within 48 hours.[2][8]
-
Incompatible Substances: Sodium pyrithione is incompatible with strong oxidizing and reducing agents, acids, and paints that rely on metal carboxylate curing agents.[1][7] Non-ionic surfactants may also cause some deactivation.[1][2][3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Sodium Pyrithione Powder
If you are experiencing issues with dissolving sodium pyrithione powder, follow this workflow:
Issue 2: Precipitation Observed in an Existing Sodium Pyrithione Solution
If you notice precipitation in a previously clear sodium pyrithione solution, consider the following troubleshooting steps:
Experimental Protocols
Protocol 1: Preparation of a Standard 1% (w/v) Aqueous Sodium Pyrithione Solution
This protocol describes the preparation of a 1% (weight/volume) aqueous solution of sodium pyrithione.
Materials:
-
Sodium pyrithione powder (purity ≥98%)
-
Deionized or distilled water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Volumetric flask (appropriate size)
-
Weighing paper/boat
-
Spatula
Procedure:
-
Weighing: Accurately weigh the required amount of sodium pyrithione powder. For example, for 100 mL of a 1% solution, weigh 1.0 g of sodium pyrithione.
-
Initial Dissolution: Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.
-
Addition of Sodium Pyrithione: While stirring, slowly add the weighed sodium pyrithione powder to the water.
-
Dissolution: Continue stirring until the powder is completely dissolved. Gentle warming (to 30-40°C) can be applied to aid dissolution.
-
pH Measurement and Adjustment: Allow the solution to cool to room temperature. Measure the pH of the solution. If necessary, adjust the pH to be within the range of 7.0-9.5 using 0.1 M HCl or 0.1 M NaOH. A 2% aqueous solution should have a pH of approximately 8.0.[1][3]
-
Final Volume: Transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to the flask until the final desired volume is reached.
-
Storage: Store the solution in a dark, well-sealed container at room temperature.
Protocol 2: Analysis of Sodium Pyrithione Stability in the Presence of Metal Ions
This experiment is designed to assess the stability of a sodium pyrithione solution when exposed to common metal ions.
Materials:
-
1% (w/v) Sodium Pyrithione stock solution (prepared as in Protocol 1)
-
Stock solutions (e.g., 1 M) of various metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂)
-
Spectrophotometer
-
Cuvettes
-
Pipettes
-
Test tubes or microplate
Procedure:
-
Preparation of Test Solutions: In separate test tubes, add a known volume of the 1% sodium pyrithione stock solution.
-
Addition of Metal Ions: To each test tube, add a specific concentration of a metal salt stock solution. Include a control tube with no added metal ions.
-
Incubation: Incubate the tubes at room temperature for a set period (e.g., 1, 6, and 24 hours).
-
Visual Inspection: At each time point, visually inspect the solutions for any signs of precipitation or color change.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at a relevant wavelength (e.g., the absorbance maximum of sodium pyrithione) to quantify the amount of sodium pyrithione remaining in the solution. A decrease in absorbance may indicate precipitation.
-
Data Analysis: Compare the absorbance readings of the test solutions to the control to determine the effect of each metal ion on the stability of the sodium pyrithione solution.
Table 2: Example Data Table for Metal Ion Stability Study
| Metal Ion | Concentration (mM) | Time (hours) | Visual Observation | Absorbance (at λmax) | % Sodium Pyrithione Remaining |
| Control | 0 | 1 | Clear | 1.00 | 100% |
| FeCl₃ | 1 | 1 | Slight Haze | 0.85 | 85% |
| CuSO₄ | 1 | 1 | Precipitate | 0.50 | 50% |
| ZnCl₂ | 1 | 1 | Clear | 0.98 | 98% |
| ... | ... | ... | ... | ... | ... |
This structured approach to troubleshooting and experimentation will aid researchers in effectively utilizing sodium pyrithione in their aqueous solutions and overcoming common solubility challenges.
References
- 1. Sodium Pyrithione: Versatile Fungicide with Diverse Applications and Safety Considerations_Chemicalbook [chemicalbook.com]
- 2. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]
- 3. Sodium Pyrithione | 3811-73-2 [chemicalbook.com]
- 4. irochemical.com [irochemical.com]
- 5. Sodium Pyrithione CAS#: 3811-73-2 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. SODIUM PYRITHIONE 40% - Ataman Kimya [atamanchemicals.com]
- 8. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]
preventing degradation of sodium pyrithione during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of sodium pyrithione during experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium pyrithione and what are its common applications?
A1: Sodium pyrithione, the sodium salt of pyrithione, is a versatile antimicrobial agent with both fungistatic (inhibits fungal cell division) and bacteriostatic (inhibits bacterial cell division) properties. It is widely used as a preservative in various industrial and consumer products, including cosmetics, shampoos, paints, adhesives, and metalworking fluids.
Q2: What are the key factors that can cause sodium pyrithione to degrade?
A2: The primary factors that can lead to the degradation of sodium pyrithione are exposure to light (especially UV), high temperatures, pH outside of its stable range, strong oxidizing or reducing agents, and the presence of heavy metal ions.
Q3: What is the optimal pH range for the stability of sodium pyrithione solutions?
A3: Sodium pyrithione is most stable in a pH range of 4.5 to 9.5 when stored at room temperature in the dark. Its effectiveness can decrease under acidic conditions (below pH 4.5), where it is in equilibrium with free pyrithione, a form that is unstable in the presence of light or oxygen.
Q4: How should I properly store my sodium pyrithione stock solutions?
A4: To ensure stability, store sodium pyrithione solutions in tightly closed, opaque or dark-colored containers to protect them from light.[1] Storage should be in a cool, dry, and well-ventilated place.[2] For long-term stability of at least two years, storage at room temperature is suitable.[3]
Troubleshooting Guide
Problem: My sodium pyrithione solution has turned yellow, brown, or another color.
-
Cause 1: Oxidation. Exposure to light or oxidizing agents can convert sodium pyrithione to its disulfide dimer, 2,2'-dithiobis(pyridine-N-oxide), which can impart a yellow color. It is believed that discoloration can also result from the oxidation of trace contaminants in the solution.[4]
-
Solution 1: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Avoid introducing oxidizing agents into your formulation. For applications where color is critical, adding a mild reducing agent like sodium bisulfite can help prevent or reduce discoloration (see Experimental Protocol 1).
-
Cause 2: Heavy Metal Contamination. Sodium pyrithione can chelate with heavy metal ions, particularly iron (Fe³⁺), which may be present as trace impurities in other reagents or water. This chelation can form colored complexes, such as purple iron pyrithione, leading to discoloration.[2]
-
Solution 2: Use high-purity water and reagents to minimize metal ion contamination. If iron contamination is suspected, the addition of a small amount of a zinc salt (e.g., zinc sulfate) can prevent or reverse the discoloration by preferentially forming the more stable and less colored zinc pyrithione complex.[2]
Problem: I am observing a precipitate in my sodium pyrithione solution.
-
Cause 1: pH is too low. Below pH 4.5, the equilibrium shifts towards the less soluble free pyrithione, which may precipitate out of solution.
-
Solution 1: Ensure the pH of your solution is maintained within the stable range of 4.5 to 9.5. Use appropriate buffers if necessary.
-
Cause 2: Chelation with polyvalent metal ions. The formation of pyrithione complexes with certain metal ions (e.g., zinc, iron) can result in precipitates, especially if the concentration of these ions is high. Zinc pyrithione, for instance, has low solubility in water.
-
Solution 2: If the precipitation is due to the intentional addition of a metal salt (e.g., for formulation purposes), you may need to adjust the solvent system or add stabilizing agents. If it is due to contamination, use purified water and high-purity reagents.
Data Summary
Table 1: Stability of Sodium Pyrithione Under Various Conditions
| Parameter | Condition | Stability/Outcome | Citation(s) |
| pH | 4.5 - 9.5 (at room temp, dark) | Stable | [5] |
| < 4.5 | Equilibrium with free pyrithione, which is unstable in light/oxygen. | [5] | |
| > 9.5 (alkaline) | Converts to sulfonic acid via intermediates. | [5] | |
| Temperature | Room Temperature | Stable in the dark. | [5] |
| 100°C | Stable for at least 120 hours. | [5] | |
| 150°C | 29% decomposition within 48 hours. | [5] | |
| Light (UV) | Aqueous solution | Gradually degrades. | [5] |
| With weak oxidizing agents | Converted to the disulfide, 2,2-pyridyl-N-oxide disulfide. | [5] | |
| Oxidizing Agents | Strong Oxidizers | Converted to sulfonic acid. | [5] |
| Reducing Agents | Strong Reducers | Converted to thiopyridine. | [5] |
| Heavy Metals | Iron (Fe³⁺), Zinc (Zn²⁺), etc. | Forms chelate complexes, which can cause discoloration or precipitation. | [4] |
Experimental Protocols
Protocol 1: Prevention of Discoloration Using a Reducing Agent
This protocol describes a method to prevent or reduce discoloration in aqueous sodium pyrithione solutions, particularly when they are heated or used as precursors for zinc pyrithione synthesis. The method uses sodium bisulfite as a reducing agent to counteract oxidative degradation.[4][5][6]
Materials:
-
Aqueous solution of sodium pyrithione
-
Sodium bisulfite (NaHSO₃), solid
-
Round bottom flask
-
Stirrer, thermometer, heating mantle
-
Nitrogen or Argon gas (optional, for inert atmosphere)
Procedure:
-
Charge the round bottom flask with your aqueous sodium pyrithione solution.
-
While stirring at room temperature (20-25°C), add a small, effective amount of solid sodium bisulfite. A molar ratio of approximately 0.1 moles of sodium bisulfite per mole of sodium pyrithione is a good starting point.[5]
-
Continue stirring until the sodium bisulfite is completely dissolved.
-
(Optional) If the solution is to be heated, it is advisable to do so under an inert atmosphere (e.g., nitrogen) to further minimize oxidation.
-
Proceed with your experimental steps (e.g., heating, reaction with other components). The presence of the reducing agent will help maintain the color stability of the solution.
Protocol 2: Recommended Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating reversed-phase HPLC (RP-HPLC) method to separate and quantify sodium pyrithione from its primary oxidative degradation product, 2,2'-dithiobis(pyridine-N-oxide). Note: This method is based on available literature and should be fully validated by the end-user for their specific application and instrumentation.
1. Chromatographic Conditions:
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase Mobile Phase B to elute the more non-polar degradation products. A suggested starting gradient is: 0-5 min (95% A), 5-20 min (linear gradient to 50% A), 20-25 min (linear gradient to 5% A), 25-30 min (hold 5% A), followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and/or 334 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of sodium pyrithione reference standard in the mobile phase (initial conditions) at a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dilute the experimental sample containing sodium pyrithione with the mobile phase to a concentration within the calibration range.
-
Degradation Product Marker: If available, a standard of 2,2'-dithiobis(pyridine-N-oxide) can be used to confirm its retention time.
3. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on a sodium pyrithione solution according to ICH Q1B guidelines.[5][6] This helps to generate the degradation products and prove the analytical method can separate them from the parent peak.
-
Photodegradation: Expose a solution of sodium pyrithione in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[5] Analyze a protected (dark control) sample in parallel.
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a few hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for a few hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for a few hours.
-
Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 105°C) for several hours.
Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the sodium pyrithione peak (resolution > 1.5).
Visual Guides
Caption: Primary degradation pathways for sodium pyrithione.
Caption: Decision tree for troubleshooting solution discoloration.
Caption: Workflow for conducting a photostability experiment.
References
- 1. Pyrithione - Wikipedia [en.wikipedia.org]
- 2. iscientific.org [iscientific.org]
- 3. 2,2’-Dithiobis(pyridine-N-oxide) [sorachim.com]
- 4. Sodium pyrithione | SIELC Technologies [sielc.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. Separation of Sodium pyrithione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Mitigating Off-Target Effects of Sodium Pyrithione in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of sodium pyrithione in their experiments.
Troubleshooting Guides
Problem: Unexpectedly High Cell Death at Low Concentrations of Sodium Pyrithione
Symptoms:
-
Massive cell death observed in viability assays (e.g., MTT, Trypan Blue) at nanomolar to low micromolar concentrations.
-
Cell rounding, detachment, and blebbing are visible under the microscope shortly after treatment.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Off-Target Cytotoxicity via Zinc Ionophore Activity | Sodium pyrithione is a potent zinc ionophore, leading to rapid intracellular zinc accumulation. This disrupts zinc homeostasis and triggers a cascade of cytotoxic events. | Co-treat cells with a membrane-impermeable zinc chelator like Diethylenetriaminepentaacetic acid (DTPA) to sequester extracellular zinc and prevent its influx. |
| Oxidative Stress | The influx of zinc can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components. | Co-treat cells with the antioxidant N-acetyl-l-cysteine (NAC) to scavenge ROS and replenish intracellular glutathione levels. |
| Energy Crisis (ATP Depletion) | Increased intracellular zinc can induce DNA damage, leading to the overactivation of Poly(ADP-ribose) polymerase (PARP), which depletes cellular ATP reserves. | In addition to NAC, consider using a PARP inhibitor in mechanistic studies to confirm the role of PARP-mediated cell death. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of sodium pyrithione's off-target cytotoxicity?
Sodium pyrithione's primary off-target effect stems from its activity as a zinc ionophore. It facilitates the transport of zinc ions across the cell membrane, leading to a rapid increase in intracellular zinc concentration. This disrupts zinc homeostasis and initiates a cytotoxic cascade that includes:
-
Oxidative Stress: Elevated intracellular zinc can lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[1][2][3]
-
DNA Damage and PARP Activation: The resulting oxidative stress can cause DNA strand breaks. This triggers the activation of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).[1][4]
-
Energy Crisis: Overactivation of PARP consumes large amounts of NAD+ and ATP, leading to a severe energy crisis within the cell and ultimately, caspase-independent cell death.[4][5]
2. How can I differentiate between the intended effects of sodium pyrithione and its off-target cytotoxicity?
To distinguish between the desired experimental effects and off-target cytotoxicity, it is crucial to include proper controls.
-
Co-treatment with a Zinc Chelator: The use of a membrane-impermeable zinc chelator, such as DTPA, can help determine if the observed effects are due to the influx of extracellular zinc.[4] If DTPA rescues the cells from the observed phenotype, it is likely an off-target effect of zinc overload.
-
Co-treatment with an Antioxidant: The antioxidant N-acetyl-l-cysteine (NAC) can mitigate off-target effects caused by oxidative stress.[4][6] If NAC prevents the experimental outcome, it suggests that ROS production is a significant contributor.
-
Dose-Response Analysis: Perform a careful dose-response study to identify a concentration range where the intended effect is observed without significant cytotoxicity.
3. What are the recommended concentrations for N-acetyl-l-cysteine (NAC) and DTPA to mitigate off-target effects?
Based on published studies, the following concentrations can be used as a starting point. However, optimal concentrations may vary depending on the cell type and experimental conditions.
| Compound | Recommended Starting Concentration | Reference |
| N-acetyl-l-cysteine (NAC) | 1-5 mM | [4][6] |
| Diethylenetriaminepentaacetic acid (DTPA) | 100 µM - 1.2 mM | [4][7] |
It is recommended to perform a dose-response experiment for both NAC and DTPA to determine the optimal concentration for your specific cell line and experimental setup.
4. Are there any alternatives to sodium pyrithione with fewer off-target effects?
If the primary goal is to increase intracellular zinc, other zinc ionophores with potentially different off-target profiles could be considered. However, it is important to note that all ionophores can cause cellular stress. Some alternatives include:
-
Clioquinol: A zinc ionophore that has been studied for its effects on intracellular zinc levels.
-
Hinokitiol: A natural tropolone that acts as a zinc ionophore.[8]
It is essential to characterize the off-target effects of any ionophore in your specific experimental system.
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of pyrithione compounds in various cell lines. Note that most studies have been conducted with zinc pyrithione (ZnPT), where the pyrithione moiety is the active cytotoxic component.
| Compound | Cell Line | IC50 / Cytotoxic Concentration | Reference |
| Zinc Pyrithione (ZnPT) | Human Epidermal Keratinocytes | ~500 nM (induces cell death) | [4] |
| Zinc Pyrithione (ZnPT) | Human Skin Epithelial Cells (NCTC 2544) | 0.1-0.5 µg/mL | [9] |
| Zinc Pyrithione (ZnPT) | Human Skin Fibroblasts | 0.1-0.5 µg/mL | [9] |
| Sodium Pyrithione (NaPT) | Chinese Hamster V79 Cells | 0.01-0.03 µg/mL (reduces survival) | [10] |
| Zinc Pyrithione (ZnPT) | SH-SY5Y/Astrocyte Co-culture | ~200 nM (neurotoxicity) | [6] |
| Zinc Pyrithione (ZnPT) | HepG2 (Human Hepatoma) | 0.1-5.0 µM | [11] |
Key Experimental Protocols
Protocol 1: Mitigation of Sodium Pyrithione-Induced Cytotoxicity with N-acetyl-l-cysteine (NAC)
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with NAC: Prepare a stock solution of NAC in sterile water or PBS. One hour prior to sodium pyrithione treatment, add NAC to the cell culture medium to a final concentration of 1-5 mM.
-
Sodium Pyrithione Treatment: Add sodium pyrithione to the desired final concentration to the wells already containing NAC.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assessment: Analyze cell viability, oxidative stress, or other relevant endpoints.
Protocol 2: Mitigation of Sodium Pyrithione-Induced Cytotoxicity with DTPA
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Co-treatment with DTPA: Prepare a stock solution of DTPA in sterile water or PBS and adjust the pH to 7.4. Add DTPA to the cell culture medium to a final concentration of 100 µM - 1.2 mM simultaneously with the addition of sodium pyrithione.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assessment: Analyze cell viability or other relevant endpoints.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Off-target signaling pathway of sodium pyrithione.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 7. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zn(2+) inhibits coronavirus and arterivirus RNA polymerase activity in vitro and zinc ionophores block the replication of these viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4533736A - Process for the prevention or reduction of discoloration of sodium pyrithione - Google Patents [patents.google.com]
- 11. Apoptosis in HepG2 cells induced by zinc pyrithione via mitochondrial dysfunction pathway: Involvement of zinc accumulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Microbial Resistance to Sodium Pyrithione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving sodium pyrithione and microbial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sodium pyrithione?
Sodium pyrithione's antimicrobial activity is primarily attributed to its ability to disrupt membrane transport processes. It acts as an ionophore, shuttling metal ions across the cell membrane, which can lead to a loss of metabolic control and inhibition of essential cellular functions. Its activity can be influenced by the pH of the environment.[1][2]
Q2: My microbial strain is showing reduced susceptibility to sodium pyrithione. What are the likely mechanisms of resistance?
Resistance to sodium pyrithione, particularly in Gram-negative bacteria like Pseudomonas aeruginosa, is often multifactorial and not typically due to a single gene mutation. The primary reported mechanisms include:
-
Upregulation of Efflux Pumps: The microorganism actively transports sodium pyrithione out of the cell, preventing it from reaching its target concentration. This is a common mechanism of resistance to various biocides.
-
Alterations in Outer Membrane Proteins (OMPs): Changes in the composition or expression of OMPs can reduce the permeability of the cell wall to sodium pyrithione.
-
Changes in Lipopolysaccharide (LPS): Modifications to the LPS structure in Gram-negative bacteria can affect the binding and entry of the biocide.
-
Induction of Stress Proteins: The microbe may produce specific proteins in response to the stress induced by sodium pyrithione, which may help in its detoxification or in repairing cellular damage.
Q3: Is resistance to sodium pyrithione typically acquired through mutation or adaptation?
Current research suggests that resistance to sodium pyrithione is often an adaptive and induced response rather than a result of spontaneous gene mutation at a specific target site.[3] This means that gradual exposure to sub-lethal concentrations of the biocide can lead to the selection of strains with the resistance mechanisms mentioned above. This resistance can sometimes be reversible when the biocide is removed.
Q4: If a strain is resistant to sodium pyrithione, is it likely to be resistant to other antimicrobials?
Yes, cross-resistance is a possibility. Strains that have developed resistance to sodium pyrithione through the upregulation of broad-spectrum efflux pumps may also exhibit decreased susceptibility to other structurally and functionally unrelated antimicrobial agents that are substrates of the same efflux pumps.
Q5: Are there specific genes that have been identified to confer resistance to sodium pyrithione?
While the involvement of efflux pumps is well-documented, specific gene mutations that directly confer high-level resistance to sodium pyrithione are not as well-characterized as they are for some antibiotics. Resistance is often linked to regulatory mutations that lead to the overexpression of existing efflux pump genes rather than mutations in the target of the biocide itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent MIC values for sodium pyrithione against the same microbial strain. | 1. Inoculum preparation is not standardized.2. Variation in media composition (e.g., pH, presence of chelating agents).3. Instability of sodium pyrithione solution. | 1. Strictly adhere to a standardized protocol for inoculum preparation (e.g., McFarland standard).2. Ensure consistent media preparation. The antimicrobial action of pyrithiones can be neutralized by the presence of chelating agents like EDTA.[4]3. Prepare fresh solutions of sodium pyrithione for each experiment. |
| A previously susceptible strain now shows growth at expected inhibitory concentrations. | 1. Development of adaptive resistance due to repeated exposure to sub-lethal concentrations.2. Contamination of the culture. | 1. Perform susceptibility testing on a fresh culture from a frozen stock that has not been previously exposed to sodium pyrithione.2. Verify the purity of your microbial culture through microscopy and plating on selective media. |
| Difficulty in determining the endpoint for MIC assays (e.g., trailing growth). | 1. Sodium pyrithione may have a bacteriostatic rather than bactericidal effect at certain concentrations.2. The inoculum density is too high. | 1. When reading MICs, consider the lowest concentration that causes a significant inhibition of growth compared to the positive control.2. Ensure the final inoculum concentration in the MIC assay is standardized as per CLSI or EUCAST guidelines. |
| Suspected involvement of efflux pumps in observed resistance. | The microbial strain may be overexpressing one or more efflux pumps. | 1. Perform the MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[5][6]2. If possible, use molecular techniques like qRT-PCR to quantify the expression levels of known efflux pump genes. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione against Various Microbial Strains
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 30 - 115 | [7] |
| Escherichia coli | NCIMB 10,000 | Varies | [1] |
| Staphylococcus aureus | ATCC 29213 | Varies | [8] |
| Candida albicans | SC5314 | Varies | [5] |
| Sulfate-Reducing Bacteria (SRB) | - | 80 | [9] |
Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione using Broth Microdilution
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14]
1. Materials:
-
Sodium pyrithione stock solution (prepare fresh).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial culture in the logarithmic growth phase.
-
Sterile saline or broth for inoculum dilution.
-
0.5 McFarland turbidity standard.
-
Incubator.
-
Microplate reader (optional).
2. Method:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Sodium Pyrithione Dilutions:
-
Perform serial two-fold dilutions of the sodium pyrithione stock solution in the appropriate broth medium in the wells of the 96-well plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well containing the sodium pyrithione dilutions.
-
Include a positive control well (broth with inoculum, no sodium pyrithione) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of sodium pyrithione that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.
-
Protocol 2: Investigating the Role of Efflux Pumps using an Efflux Pump Inhibitor (EPI)
1. Materials:
-
Same materials as in Protocol 1.
-
Efflux pump inhibitor (EPI) stock solution (e.g., CCCP or PAβN).
2. Method:
-
Prepare two sets of 96-well plates with serial dilutions of sodium pyrithione as described in Protocol 1.
-
To one set of plates, add the EPI to each well at a fixed, sub-inhibitory concentration. The appropriate concentration of the EPI should be determined in preliminary experiments to ensure it does not inhibit microbial growth on its own.
-
Inoculate both sets of plates with the microbial suspension.
-
Incubate and read the MICs for both sets of plates.
-
Interpretation: A significant reduction (typically four-fold or greater) in the MIC of sodium pyrithione in the presence of the EPI is indicative of efflux pump involvement in resistance.
Mandatory Visualizations
Caption: Mechanism of action of sodium pyrithione.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. toku-e.com [toku-e.com]
- 2. EUCAST: Media Preparation [eucast.org]
- 3. Antimicrobial susceptibility changes and T-OMP shifts in pyrithione-passaged planktonic cultures of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Pseudomonas aeruginosa PAO1 resistance to Zinc pyrithione: phenotypic changes suggest the involvement of efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. szu.gov.cz [szu.gov.cz]
- 9. The crosstalk between efflux pump and resistance gene mutation in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chainnetwork.org [chainnetwork.org]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. iacld.com [iacld.com]
- 13. apec.org [apec.org]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
Technical Support Center: Mitigating the Environmental Impact of Sodium Pyrithione Waste
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing sodium pyrithione waste. The following sections offer detailed experimental protocols, data summaries, and visual workflows to ensure safe and effective waste mitigation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of sodium pyrithione waste in a laboratory setting.
Q1: My sodium pyrithione waste solution has turned a dark color. What causes this and is it hazardous?
A1: Discoloration of sodium pyrithione solutions, often to a dark green, blue, or black, is typically caused by the formation of intensely colored complexes with trace metal ions, particularly iron. While the discolored solution indicates the presence of these complexes, it does not necessarily increase the inherent hazard of sodium pyrithione. However, it is crucial to manage this waste appropriately to mitigate its environmental toxicity.
Q2: How can I prevent or treat discoloration in my sodium pyrithione waste?
A2: To prevent discoloration, minimize contact of sodium pyrithione solutions with metal surfaces. For treatment, you can add a chelating agent to bind the metal ions or a reducing agent, such as sodium bisulfite, to reduce the metal ions and break down the colored complexes. Always conduct a small-scale test to ensure compatibility and effectiveness before treating the entire waste volume.
Q3: What are the primary environmental concerns associated with sodium pyrithione waste?
A3: The primary environmental concern is its high toxicity to aquatic organisms, especially invertebrates.[1] Even at low concentrations, it can disrupt aquatic ecosystems. While it can degrade in the presence of sunlight, it is more persistent in environments with limited light.[2]
Q4: What is the main degradation product of sodium pyrithione in the environment?
A4: Under environmental conditions, particularly with exposure to light, sodium pyrithione degrades to 2-pyridine sulfonic acid (PSA).[3] Studies have shown that PSA is significantly less toxic to aquatic organisms than the parent compound.[1][3]
Q5: Can I dispose of small amounts of sodium pyrithione waste down the drain?
A5: No, sodium pyrithione waste should not be disposed of down the drain due to its high aquatic toxicity.[1][4] All waste containing sodium pyrithione must be collected and treated as hazardous waste according to your institution's and local regulations.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during sodium pyrithione waste treatment experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete degradation of sodium pyrithione during Advanced Oxidation Process (AOP). | - Incorrect pH of the waste solution.- Insufficient dosage of oxidizing agent (e.g., H₂O₂).- Inadequate UV light intensity or exposure time (for UV/H₂O₂).- Incorrect catalyst (Fe²⁺) concentration (for Fenton's reagent).- Presence of scavenging compounds in the waste matrix. | - Adjust the pH to the optimal range for the specific AOP (typically acidic for Fenton's).- Increase the concentration of the oxidizing agent incrementally.- Ensure the UV lamp is functioning correctly and increase the treatment time.- Optimize the Fe²⁺ to H₂O₂ ratio for the Fenton process.- Consider a pre-treatment step to remove potential scavengers. |
| High variability in replicate analyses of sodium pyrithione concentration. | - Inconsistent sample preparation.- Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency).- Contamination of glassware or reagents. | - Standardize the sample preparation procedure, ensuring accurate dilutions.- Check the HPLC column's performance and replace if necessary. Prepare fresh mobile phase.- Use thoroughly cleaned glassware and high-purity reagents. |
| The treated waste solution remains toxic to aquatic test organisms. | - Incomplete degradation of sodium pyrithione.- Formation of toxic byproducts during treatment. | - Verify complete degradation of sodium pyrithione using a validated analytical method like HPLC.- Analyze the treated effluent for potential toxic byproducts.- Adjust the AOP parameters to promote complete mineralization to CO₂ and water. |
Experimental Protocols
Below are detailed methodologies for the analysis and treatment of sodium pyrithione waste.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Sodium Pyrithione
This protocol outlines a method for the quantitative analysis of sodium pyrithione in aqueous samples.
1. Instrumentation and Materials:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 reverse-phase column (e.g., Zobrax Extend C18, 250mm x 4.6 mm, 5 µm).[5]
- Mobile Phase: Acetonitrile and water (with phosphoric acid or formic acid for pH adjustment). A typical starting point is a gradient elution.[5][6]
- Sodium pyrithione standard.
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 µm).
2. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. Adjust the pH to approximately 3.5 with phosphoric acid. For mass spectrometry compatibility, use formic acid instead.[5][6]
- Standard Solution Preparation: Prepare a stock solution of sodium pyrithione in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and water).[5] From the stock solution, prepare a series of calibration standards by serial dilution.
- Sample Preparation: Filter the aqueous waste sample through a 0.45 µm syringe filter to remove particulate matter. Dilute the sample as necessary to fall within the calibration range.
- HPLC Analysis:
- Set the flow rate to 1.0 mL/min.[5]
- Set the UV detection wavelength to 254 nm.[5]
- Inject a standard or sample onto the column.
- Record the chromatogram and determine the retention time and peak area for sodium pyrithione.
- Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of sodium pyrithione in the samples.
Protocol 2: UV/H₂O₂ Advanced Oxidation Process for Sodium Pyrithione Degradation
This protocol describes a lab-scale procedure for the degradation of sodium pyrithione in wastewater using UV irradiation and hydrogen peroxide.
1. Materials and Equipment:
- UV photoreactor with a low-pressure mercury lamp.
- Hydrogen peroxide (H₂O₂) solution (30%).
- Stir plate and stir bar.
- pH meter and adjustment solutions (e.g., H₂SO₄, NaOH).
- Beakers and graduated cylinders.
2. Procedure:
- Sample Preparation: Place a known volume of the sodium pyrithione waste solution into the photoreactor.
- pH Adjustment: Adjust the pH of the solution to the desired level (typically between 3 and 7 for optimal hydroxyl radical formation).[7]
- Hydrogen Peroxide Addition: Add the calculated volume of H₂O₂ solution to achieve the desired concentration. A common starting point is a molar ratio of H₂O₂ to the pollutant.
- UV Irradiation: Turn on the UV lamp and the stirrer. Start a timer to monitor the reaction time.
- Sampling: At predetermined time intervals, withdraw small aliquots of the solution for analysis. It is important to quench the reaction in the samples immediately (e.g., by adding sodium sulfite) to stop further degradation before analysis.
- Analysis: Analyze the samples for the concentration of sodium pyrithione using the HPLC method described in Protocol 1.
Protocol 3: Fenton's Reagent Advanced Oxidation Process for Sodium Pyrithione Degradation
This protocol details a lab-scale procedure for the degradation of sodium pyrithione using Fenton's reagent (Fe²⁺ and H₂O₂).
1. Materials and Equipment:
- Reaction vessel (beaker).
- Stir plate and stir bar.
- pH meter and adjustment solutions (e.g., H₂SO₄, NaOH).
- Iron (II) sulfate heptahydrate (FeSO₄·7H₂O).
- Hydrogen peroxide (H₂O₂) solution (30%).
2. Procedure:
- Sample Preparation: Place a known volume of the sodium pyrithione waste solution into the reaction vessel.
- pH Adjustment: Adjust the pH of the solution to between 3 and 4. This is a critical step for the Fenton reaction to proceed efficiently.[8]
- Catalyst Addition: Add the calculated amount of FeSO₄·7H₂O to the solution and stir until it is completely dissolved.
- Oxidant Addition: Slowly add the calculated volume of H₂O₂ solution to the reaction mixture. The addition should be done carefully to control the exothermic reaction.
- Reaction: Allow the reaction to proceed for the desired amount of time while stirring.
- Quenching and pH Neutralization: After the reaction is complete, quench any remaining H₂O₂ by adding a reducing agent (e.g., sodium bisulfite). Adjust the pH to a neutral level (around 7) with a base (e.g., NaOH), which will precipitate the iron as iron hydroxide.
- Separation and Analysis: Separate the iron sludge by filtration or centrifugation. Analyze the supernatant for the remaining sodium pyrithione concentration using the HPLC method.
Data Presentation
The following tables summarize quantitative data on the efficacy of AOPs for the degradation of pyridine-related compounds and the ecotoxicity of sodium pyrithione and its primary degradation product.
Table 1: Degradation Efficiency of Pyridine and its Derivatives using Advanced Oxidation Processes
| Compound | AOP Method | Initial Concentration | Treatment Conditions | Degradation Efficiency (%) | Reference |
| Pyridine | Fenton | - | 3.0 g/L Fe²⁺, 900 ppm H₂O₂, pH 3, 180 min | 62.4 | [8] |
| 3-Cyanopyridine | Fenton | - | 2.4 g/L Fe²⁺, 600 ppm H₂O₂, pH 3, 150 min | 84 | [8] |
| 4-Ethylpyridine | Photo-Fenton | 100 mg/L | 1000 mg/L H₂O₂, 40 mg/L Fe₃O₄, pH 3 | >93 (TOC removal) | [9] |
| 3-Aminopyridine | Photo-Fenton | 10-30 mg/L | - | 100 | [10] |
Table 2: Ecotoxicity of Sodium Pyrithione and its Degradation Product
| Organism | Compound | Endpoint | Value | Reference |
| Freshwater Invertebrates | Sodium Pyrithione | - | Very Highly Toxic | [1] |
| Rainbow Trout | 2-Pyridine Sulfonic Acid | Acute Toxicity | Practically Nontoxic to Slightly Toxic | [1] |
| Daphnids | 2-Pyridine Sulfonic Acid | Acute Toxicity | Practically Nontoxic to Slightly Toxic | [1] |
| Marine Diatom | Zinc Pyrithione | Growth Inhibition | - | [3] |
| Marine Diatom | 2-Pyridine Sulfonic Acid | No Observable Effect | - | [3] |
Mandatory Visualizations
Signaling Pathway of Sodium Pyrithione Induced Toxicity
Caption: Molecular mechanism of sodium pyrithione induced aquatic toxicity.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of sodium pyrithione by HPLC.
Experimental Workflow: UV/H₂O₂ Treatment
Caption: Workflow for the UV/H₂O₂ treatment of sodium pyrithione waste.
Experimental Workflow: Fenton's Reagent Treatment
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrithiones as antifoulants: environmental fate and loss of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicresources.org [forensicresources.org]
- 5. iscientific.org [iscientific.org]
- 6. Separation of Sodium pyrithione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Sodium Pyrithione vs. Other Antifungal Agents: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium pyrithione with other major classes of antifungal agents. It is designed to inform researchers and professionals in drug development by presenting performance data, outlining experimental methodologies, and illustrating mechanisms of action.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Sodium pyrithione employs a unique strategy compared to the more established azole and polyene antifungals.
Sodium Pyrithione: The antifungal activity of sodium pyrithione is not fully elucidated but is understood to involve the disruption of essential cellular processes through its action as an ionophore.[1] It is believed to interfere with fungal cell walls and associated membranes.[1] A key aspect of its mechanism involves increasing the intracellular concentration of copper, which leads to the damage of iron-sulfur clusters within vital proteins, thereby inhibiting fungal metabolism and growth.[2][3][4][5] This disruption of membrane transport and essential enzymatic function ultimately leads to fungal cell death.[6]
Azole Antifungals (e.g., Fluconazole, Ketoconazole): Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol intermediates, azoles disrupt membrane integrity and function, leading to the inhibition of fungal growth.[7]
Polyene Antifungals (e.g., Amphotericin B): Polyenes directly target ergosterol in the fungal cell membrane. They bind to ergosterol and form pores or channels in the membrane. This interaction alters the membrane's permeability, causing leakage of essential intracellular ions and molecules, which ultimately leads to fungal cell death.
Signaling Pathway of Sodium Pyrithione's Antifungal Action
Caption: Mechanism of Sodium Pyrithione Antifungal Activity.
Comparative Antifungal Performance
The following tables summarize the in vitro activity of sodium pyrithione (or its close analog, zinc pyrithione) against various fungal species compared to other common antifungal agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity against Malassezia furfur
| Antifungal Agent | MIC Range (µg/mL) | Mean MIC (µg/mL) |
| Zinc Pyrithione | 0.12 - 8 | 1 |
| Ketoconazole | 0.001 - 1 | Not Reported |
| Selenium Sulfide | 2 - 64 | 8 |
| Piroctone Olamine | 16 - 64 | 64 |
Data sourced from a study on the in vitro susceptibility of Malassezia furfur.
Table 2: Antifungal Activity against Pityrosporum ovale
| Antifungal Agent | Relative Inhibitory Effect |
| Ketoconazole | Most Effective |
| Zinc Pyrithione | > Ciclopirox Olamine |
| Ciclopirox Olamine | < Zinc Pyrithione |
Data from a diffusion assay for cultures in solid media, indicating the rank of inhibitory effects.[8]
Note on Data Availability: Direct and extensive comparative studies of sodium pyrithione against a broad spectrum of fungal pathogens using standardized methods are limited in publicly available literature. The data for zinc pyrithione is often used as a surrogate due to the shared active pyrithione moiety. Further research is needed to establish a comprehensive comparative dataset for sodium pyrithione against contemporary antifungal agents like new-generation azoles and echinocandins.
Experimental Protocols
Standardized methods are crucial for the reproducible assessment of antifungal activity. The following are detailed protocols for two common methods used in antifungal susceptibility testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution
-
Fungal inoculum suspension (adjusted to a specific turbidity)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a series of twofold dilutions of the antifungal agent in RPMI-1640 medium directly in the microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control.
-
Experimental Workflow for Broth Microdilution
Caption: Broth Microdilution Experimental Workflow.
Agar Disk Diffusion Method (Based on EUCAST Guidelines)
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar plates supplemented with glucose and methylene blue
-
Filter paper disks impregnated with a known concentration of the antifungal agent
-
Fungal inoculum suspension (adjusted to a specific turbidity)
-
Sterile swabs
-
Incubator (35°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Antifungal Disks:
-
Aseptically place the antifungal-impregnated disks on the surface of the inoculated agar.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.
-
Logical Relationship in Antifungal Susceptibility Testing
Caption: Logical Flow of Antifungal Susceptibility Testing.
Conclusion
Sodium pyrithione presents a distinct mechanism of antifungal action compared to the widely used azole and polyene classes. Its ability to disrupt fundamental cellular processes by interfering with metal homeostasis offers a potentially valuable alternative, particularly in the context of emerging resistance to conventional antifungals. However, a comprehensive understanding of its comparative efficacy requires more extensive head-to-head studies against a broader range of fungal pathogens and contemporary antifungal drugs. The standardized protocols outlined in this guide provide a framework for conducting such vital research, which will be essential for fully elucidating the therapeutic potential of sodium pyrithione in the field of mycology.
References
- 1. toku-e.com [toku-e.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action of Different Pyrithione Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of various pyrithione salts, including zinc pyrithione, sodium pyrithione, and copper pyrithione. The information presented is supported by experimental data to aid in the understanding and selection of these compounds for research and development purposes.
Introduction
Pyrithione and its metal salts are widely recognized for their broad-spectrum antimicrobial properties, finding applications in diverse fields from personal care products to industrial biocides. The biological activity of these compounds is intrinsically linked to the pyrithione ligand, a potent ionophore, but the associated metal cation significantly influences their physicochemical properties and, consequently, their efficacy and mechanism of action. This guide delves into a comparative analysis of the primary pyrithione salts, offering insights into their distinct modes of action against microbial cells.
Core Mechanisms of Action
The antimicrobial activity of pyrithione salts is multifaceted, primarily revolving around the disruption of essential cellular processes. The central mechanisms include:
-
Ionophore Activity and Metal-Dependent Toxicity: The pyrithione moiety acts as an ionophore, a molecule that can transport ions across lipid membranes. A key mechanism for zinc pyrithione (ZnPT) is its ability to facilitate the transport of copper into fungal cells.[1][2][3] Once inside, copper disrupts iron-sulfur clusters within essential metabolic proteins, leading to enzyme inactivation and cell death.[1][2][3] The dissociation of the zinc pyrithione complex and the subsequent formation of a more stable copper pyrithione complex with available extracellular copper is a critical step in this process.[1]
-
Membrane Depolarization and Inhibition of Proton Pumps: Pyrithione itself can directly interact with the cell membrane, causing depolarization.[4][5][6] This disruption of the membrane potential inhibits the function of proton pumps, which are vital for maintaining the electrochemical gradients necessary for nutrient transport and ATP synthesis.[4][5]
-
Disruption of Cellular Metabolism: By interfering with essential enzymes and transport processes, pyrithione salts effectively cripple cellular metabolism, leading to a depletion of ATP and ultimately, cell death.[6]
Comparative Analysis of Pyrithione Salts
The choice of the metal cation complexed with pyrithione significantly impacts the compound's solubility, stability, and potency.
Zinc Pyrithione (ZnPT)
Zinc pyrithione is the most extensively studied and commercially utilized pyrithione salt, particularly in anti-dandruff shampoos and as an antifouling agent.[7] Its low water solubility contributes to its retention on surfaces, providing a sustained antimicrobial effect.[7] The primary mechanism of its antifungal action is the copper-dependent toxicity described above.[1][2] While it is a zinc complex, its efficacy is paradoxically linked to its ability to increase intracellular copper levels.[1]
Sodium Pyrithione (NaPT)
Sodium pyrithione is the water-soluble salt of pyrithione. This higher solubility can lead to more rapid activity but potentially less persistence on surfaces compared to ZnPT. While the pyrithione ligand is still the active component, the exact dominance of its mechanisms may differ. It is also suggested to function through the pyrithione moiety, likely involving membrane disruption.[8] One study indicated that sodium pyrithione is less potent than zinc pyrithione, with a higher Minimum Inhibitory Concentration (MIC).[8]
Copper Pyrithione (CuPT)
Copper pyrithione is characterized by its very low water solubility and high stability, making it a highly effective and long-lasting biocide, especially in marine antifouling paints.[7] Its mechanism is a direct consequence of the toxicity of both the pyrithione and the copper ions. As the active complex formed from ZnPT in the presence of copper, its direct application leverages this potent combination.
Quantitative Data Comparison
The following table summarizes the comparative antimicrobial potency of different pyrithione salts based on available experimental data.
| Pyrithione Salt | Minimum Inhibitory Concentration (MIC) | Target Organism(s) | Reference |
| Zinc Pyrithione | 8 ppm | Fungi | [8] |
| Sodium Pyrithione | 64 ppm | Fungi | [8] |
| Iron Pyrithione | 500 ppm | Fungi | [8] |
| Pyrithione (alone) | 2.2 µM (in ∆zntA E. coli strain) | E. coli | [9] |
| Pyrithione (alone) | 8.8 µM (in ∆copA E. coli strain) | E. coli | [9] |
| Pyrithione (alone) | 17.5 µM (in wild-type E. coli) | E. coli | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
a. Microdilution Method:
-
Prepare a series of twofold dilutions of the pyrithione salt in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48-72 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Measurement of Membrane Potential Changes
This protocol utilizes a voltage-sensitive fluorescent dye to monitor changes in the cell membrane potential.
a. Using a Voltage-Sensitive Dye (e.g., FLIPR Membrane Potential Dye):
-
Culture the target cells (e.g., neurons, fungal spheroplasts) on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate).
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions.
-
Load the cells with the dye by incubating them in the dye solution for a specified period (e.g., 30-60 minutes) at room temperature or 37°C.
-
After incubation, add the pyrithione salt solution at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope equipped with the appropriate filters.
-
A change in fluorescence intensity (increase or decrease, depending on the dye) indicates a change in membrane potential.[10]
Quantification of Intracellular ATP Levels
This protocol uses a bioluminescence assay to measure the amount of ATP within cells, which is an indicator of cell viability and metabolic activity.
a. ATP Bioluminescence Assay:
-
Expose a suspension of the target microorganism to different concentrations of the pyrithione salt for a defined period.
-
Lyse the cells to release the intracellular ATP. This can be achieved using a commercially available ATP-releasing reagent.
-
Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.[11][12][13]
-
Measure the light output (bioluminescence) using a luminometer.[14]
-
The amount of light produced is directly proportional to the concentration of ATP, which reflects the number of viable cells. A decrease in ATP levels indicates a cytotoxic or metabolically inhibitory effect of the pyrithione salt.
Measurement of Ionophore Activity
This protocol uses a radiolabeled ion to directly measure the transport of that ion across the cell membrane facilitated by the pyrithione salt.
a. Radioactive Ion Uptake Assay:
-
Prepare a suspension of the target cells in a suitable buffer.
-
Add the pyrithione salt to the cell suspension.
-
Initiate the uptake by adding a solution containing a radiolabeled ion (e.g., ⁶⁵Zn²⁺).[15]
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the extracellular medium.
-
Wash the filters with a cold buffer containing a chelating agent (e.g., EDTA) to remove any non-specifically bound extracellular ions.[15]
-
Measure the radioactivity retained on the filters using a scintillation counter or a gamma counter.
-
An increase in intracellular radioactivity over time in the presence of the pyrithione salt indicates its ionophore activity for the specific ion.[15]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
Caption: Mechanism of copper-dependent toxicity of zinc pyrithione.
Caption: Mechanism of membrane depolarization and proton pump inhibition.
Caption: Experimental workflow for MIC determination.
Conclusion
The antimicrobial efficacy of pyrithione salts is a result of a complex interplay of factors, with the pyrithione ligand serving as the primary active moiety. The choice of the metal cation—zinc, sodium, or copper—modulates the physicochemical properties of the salt, thereby influencing its potency, solubility, and suitability for specific applications. Zinc pyrithione's well-characterized copper-dependent mechanism highlights a sophisticated mode of action. While sodium pyrithione offers the advantage of water solubility, copper pyrithione provides enhanced stability and longevity. A thorough understanding of these nuanced differences is crucial for the rational design and development of novel antimicrobial formulations and therapies. Further research involving direct, side-by-side comparative studies under identical experimental conditions would be invaluable for a more definitive quantitative comparison of these potent biocides.
References
- 1. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of pyrithione-induced membrane depolarization in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of pyrithione-induced membrane depolarization in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. ijirct.org [ijirct.org]
- 9. researchgate.net [researchgate.net]
- 10. Membrane potential measurements of isolated neurons using a voltage-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Antibiotic Susceptibility Tests by the ATP-Bioluminescence Method Using Filamentous Cell Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
A Comparative Guide to the Synergistic Effects of Sodium Pyrithione and its Analogs with Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antimicrobial effects of sodium pyrithione and its widely studied zinc analog, zinc pyrithione (ZnPT), when combined with other antimicrobial compounds. The information presented herein is intended to support research and development efforts in the discovery of novel, more effective antimicrobial therapies.
Sodium pyrithione, a broad-spectrum antimicrobial agent, and its derivatives have demonstrated the ability to enhance the efficacy of various antibiotics and antifungals against a range of pathogens.[1][2][3][4][5][6] This guide summarizes the key quantitative data from in vitro studies, details the experimental methodologies used to assess synergy, and provides visual representations of the underlying mechanisms and experimental workflows.
Quantitative Data on Synergistic Effects
The synergistic potential of pyrithione compounds is typically quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard microdilution assays. A FICI of ≤ 0.5 is generally considered synergistic.[7]
The majority of published research focuses on the synergistic effects of zinc pyrithione (ZnPT). While sodium pyrithione is known to interact with bacterial membranes, specific quantitative data on its synergistic effects in combination with other antimicrobials is not as readily available in the reviewed literature.[1] The data presented below summarizes the findings for ZnPT.
Table 1: Synergistic Effects of Zinc Pyrithione (ZnPT) with Aminoglycoside Antibiotics
| Combination | Target Organism(s) | Key Findings | FICI Range | Reference(s) |
| ZnPT + Gentamicin | Streptococcus agalactiae, Streptococcus dysgalactiae | Strong synergistic effect observed. | 0.20 - 0.42 | [4][6] |
| Staphylococcus aureus | Synergy observed in a subset of strains. | 0.35 - 0.43 | [4][6] | |
| ZnPT + Amikacin | Amikacin-resistant Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae | ZnPT acts as an adjuvant, significantly reducing the Minimum Inhibitory Concentration (MIC) of amikacin. The combination has a bactericidal effect. | Not explicitly reported, but substantial reduction in MIC demonstrated. | [2][5] |
Table 2: Synergistic Effects of Zinc Pyrithione (ZnPT) with Other Compounds
| Combination | Target Organism(s) | Key Findings | FICI Value(s) | Reference(s) |
| ZnPT + Ciprofloxacin | Shigella flexneri | Significant synergistic action. | Not explicitly reported, but synergy demonstrated. | [3] |
Experimental Protocols
The assessment of synergistic activity is crucial for the development of combination therapies. The following are detailed methodologies for two standard in vitro assays used to determine the synergistic effects of antimicrobial agents.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents against a specific microorganism.
Principle: This method involves testing serial dilutions of two compounds, both individually and in all possible combinations, in a microtiter plate format. The resulting checkerboard pattern allows for the determination of the MIC of each compound alone and in combination, from which the FICI is calculated.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of sodium pyrithione (or its analog) and the partner compound in an appropriate solvent. Create a series of twofold dilutions for each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the broth medium into each well. Along the x-axis, add increasing concentrations of compound A (e.g., sodium pyrithione). Along the y-axis, add increasing concentrations of compound B (the partner compound). This creates a matrix of wells with varying concentrations of both compounds. Include wells with each compound alone to determine their individual MICs.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate. Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Data Analysis: After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible growth. Calculate the FICI using the following formula:
FICI = FIC of Compound A + FIC of Compound B where:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Principle: This method measures the rate of bacterial killing by exposing a standardized inoculum to a fixed concentration of antimicrobial agents, alone and in combination, and determining the number of viable cells at various time points.
Methodology:
-
Preparation: Prepare tubes or flasks containing a suitable broth medium with the desired concentrations of the antimicrobial agents, both individually and in combination. The concentrations are often based on the MIC values obtained from initial susceptibility testing. Include a growth control tube without any antimicrobials.
-
Inoculum: Prepare a standardized inoculum of the test organism and add it to each tube to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto a suitable agar medium. After incubation, count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial condition.
-
Interpretation of Synergy: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours). Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows relevant to the assessment of sodium pyrithione's synergistic effects.
Caption: Workflow for the checkerboard microdilution assay.
References
- 1. Pyrithione biocide interactions with bacterial phospholipid head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amikacin potentiator activity of zinc complexed to a pyrithione derivative with enhanced solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selective Combinatory Effect of Ciprofloxacin with Nitroxoline, Sanguinarine, and Zinc Pyrithione against Diarrhea-Causing and Gut Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Growth-Inhibitory Synergistic Effect of Zinc Pyrithione in Combination with Gentamicin against Bacterial Skin Pathogens of Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amikacin in combination with zinc pyrithione prevents growth of a multidrug-resistant carbapenem-resistant Klebsiella pneumoniae isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Growth-Inhibitory Synergistic Effect of Zinc Pyrithione in Combination with Gentamicin against Bacterial Skin Pathogens of Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sodium Pyrithione and Commercial Biocides: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial agents, the selection of an appropriate biocide is paramount for ensuring product integrity and preventing microbial contamination. This guide provides a comprehensive, head-to-head comparison of sodium pyrithione with other widely used commercial biocides, including quaternary ammonium compounds (QACs), glutaraldehyde, and isothiazolinones. The following sections present a detailed analysis of their mechanisms of action, comparative efficacy supported by experimental data, and standardized testing protocols to aid in the informed selection of biocidal agents.
Comparative Efficacy: A Quantitative Analysis
The true measure of a biocide's effectiveness lies in its ability to inhibit microbial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying this, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While direct comparative studies testing a wide array of biocides under identical conditions are limited, the following tables summarize available MIC data for sodium pyrithione and its commercial counterparts against common and challenging microorganisms, Pseudomonas aeruginosa (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).
Table 1: Minimum Inhibitory Concentration (MIC) Data Against Pseudomonas aeruginosa
| Biocide | MIC (µg/mL) | Reference |
| Sodium Pyrithione | 30 - 115 | [1] |
| Benzalkonium Chloride | 140 - 1024 | [2] |
| Glutaraldehyde | >5.50 | [3] |
| Isothiazolinones (CMIT/MIT) | 300 - 607 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) Data Against Staphylococcus aureus
| Biocide | MIC (µg/mL) | Reference |
| Sodium Pyrithione | Not specified | |
| Benzalkonium Chloride | 0.2 - 10 | [2] |
| Glutaraldehyde | Not specified | |
| Isothiazolinones (MIT) | 280 | [5] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The absence of a value indicates that specific data was not found in the cited literature.
Mechanisms of Action: A Deeper Dive
Understanding the mechanism by which a biocide exerts its antimicrobial effect is crucial for predicting its spectrum of activity, potential for resistance development, and compatibility with different formulations.
Sodium Pyrithione:
Sodium pyrithione's primary mode of action involves the disruption of membrane transport processes. It acts as an ionophore, chelating and transporting essential metal ions like iron and zinc across the cell membrane, thereby disrupting the electrochemical balance and inhibiting cellular metabolism.[6][7] This disruption of ion gradients ultimately leads to a loss of metabolic control and cell death.
Quaternary Ammonium Compounds (QACs):
QACs, such as benzalkonium chloride, are cationic surfactants. Their positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell lysis.
Glutaraldehyde:
Glutaraldehyde is a dialdehyde that functions through the cross-linking of proteins and nucleic acids.[8] Its aldehyde groups react with amine groups in these macromolecules, forming stable covalent bonds. This extensive cross-linking inactivates enzymes and disrupts cellular structures, leading to rapid cell death.[8]
Isothiazolinones:
Isothiazolinones, including chloromethylisothiazolinone (CMIT) and methylisothiazolinone (MIT), act by inhibiting key enzymes within the microbial cell.[9] They achieve this through the reaction of the sulfur atom in the isothiazolinone ring with thiol groups in proteins, leading to the formation of disulfide bonds and the inactivation of the enzyme.[9]
Visualizing the Pathways of Microbial Inhibition
To further elucidate the distinct mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and cellular targets of each biocide class.
Caption: Mechanism of Sodium Pyrithione.
Caption: Mechanism of Quaternary Ammonium Compounds.
Caption: Mechanism of Glutaraldehyde.
Caption: Mechanism of Isothiazolinones.
Experimental Protocols: Standardized Methodologies
Reproducible and reliable data are the cornerstones of scientific comparison. The following are detailed protocols for two standard methods used to evaluate the efficacy of biocides.
Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method
This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test biocide stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Pure culture of the test microorganism
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Aseptically transfer a colony of the test microorganism to a tube of sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension to the final working concentration of approximately 5 x 10⁵ CFU/mL in the appropriate growth medium.[11]
-
Serial Dilution of Biocide: Prepare a series of twofold dilutions of the biocide stock solution in the 96-well microtiter plate using the sterile growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well containing only the growth medium and the microbial inoculum, and a negative control well containing only the sterile growth medium.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[12]
-
Reading Results: The MIC is the lowest concentration of the biocide at which there is no visible turbidity (growth) in the wells.[12] This can be assessed visually or by measuring the optical density using a microplate reader.
Zone of Inhibition Test: Agar Disk Diffusion Method
This qualitative test assesses the ability of a biocide to inhibit microbial growth on an agar surface.
Materials:
-
Test biocide solution
-
Sterile filter paper disks (6 mm in diameter)
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Pure culture of the test microorganism
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.[13]
-
Apply Biocide Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test biocide onto the surface of the inoculated agar plate.[14] Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Control: Place a sterile disk impregnated with the solvent used to dissolve the biocide as a negative control.
-
Incubation: Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.[15]
-
Reading Results: Measure the diameter of the clear zone of no growth around each disk in millimeters.[13] A larger zone of inhibition generally indicates greater antimicrobial activity.
Conclusion
The selection of a biocide is a multifaceted decision that requires careful consideration of its efficacy against target microorganisms, mechanism of action, and compatibility with the intended application. Sodium pyrithione demonstrates a unique mechanism of action by disrupting membrane transport and ion gradients. While direct, comprehensive comparative data is still emerging, the information presented in this guide provides a solid foundation for researchers and professionals to make informed decisions. The provided experimental protocols offer a standardized approach for in-house comparative studies, ensuring reliable and reproducible results. As the demand for effective and safe antimicrobial solutions continues to grow, a thorough understanding of the properties of different biocides, as outlined in this guide, will be indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.rero.ch [doc.rero.ch]
- 4. Resistance of Pseudomonas aeruginosa to isothiazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Pyrithione biocide interactions with bacterial phospholipid head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. singerinstruments.com [singerinstruments.com]
- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. protocols.io [protocols.io]
- 12. Minimum inhibitory concentrations (MIC) [bio-protocol.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 15. microchemlab.com [microchemlab.com]
Validating Sodium Pyrithione as a Zinc Ionophore: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of sodium pyrithione's performance as a zinc ionophore against other common alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the validation and application of these compounds in various cell lines. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Comparative Analysis of Zinc Ionophores
Zinc ionophores are small molecules that transport zinc ions (Zn²⁺) across biological membranes, increasing the intracellular concentration of free zinc.[1] This activity can trigger significant biological effects, including antiviral, antimicrobial, and anticancer responses.[1][2][3] Sodium pyrithione, which provides the active pyrithione anion in solution, is a highly potent zinc ionophore.[4][5] Its performance is compared here with two other widely studied ionophores: Clioquinol and Hinokitiol.
| Feature | Sodium Pyrithione (PT) | Clioquinol (CQ) | Hinokitiol (HK) |
| Type | Synthetic Compound | Synthetic 8-hydroxyquinoline | Natural Monoterpenoid[6] |
| Primary Mechanism | Forms a lipophilic complex with Zn²⁺ to facilitate transport across the plasma membrane, rapidly increasing intracellular zinc levels.[5] | Acts as a zinc ionophore, concentrating intracellular free zinc primarily within lysosomes, leading to lysosomal disruption.[7] | Facilitates the transport of zinc into cells, increasing intracellular zinc concentration.[2][6] |
| Key Cellular Effects | Induces apoptosis, inhibits cell proliferation and migration, and targets major signaling pathways like PI3K/Akt/mTOR.[3][8] | Induces lysosome-mediated apoptotic cell death.[7] Modulates the autophagy-lysosomal pathway.[9][10] | Exhibits potent antiviral activity by inhibiting the replication of various RNA viruses in a zinc-dependent manner.[2][5][6] |
| Studied Cell Lines | A549 (Lung Carcinoma)[4], Oral Squamous Cell Carcinoma (OSCC) cells[3], SKOV3 (Ovarian Cancer)[8], HeLa cells[5] | DU 145 (Prostate Cancer)[7], A549 (Lung Carcinoma)[4], A2780 (Ovarian Cancer)[11] | HeLa cells[5], COS-7 cells[12] |
Quantitative Performance Data: Efficacy in Cell Lines
The efficacy of a zinc ionophore is often determined by its ability to induce a biological effect (e.g., cytotoxicity) at low concentrations. The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) for sodium pyrithione (or its zinc complex, zinc pyrithione) and its alternatives in various cancer cell lines.
| Ionophore | Cell Line | Effective Concentration / IC50 | Observed Effect |
| Pyrithione (PT) | A549 (Lung Carcinoma) | 0.125 µM | Significant reduction in cell viability.[4] |
| Zinc Pyrithione (ZnPT) | A549 (Lung Carcinoma) | IC50: ~1.5 µM | Induction of apoptosis.[13] |
| Zinc Pyrithione (ZnPT) | K562 (Leukemia) | IC50: ~0.8 µM | Induction of apoptosis.[13] |
| Zinc Pyrithione (ZnPT) | HCT116 (Colon Cancer) | IC50: ~1.2 µM | Induction of apoptosis.[13] |
| Clioquinol (CQ) | A549 (Lung Carcinoma) | 2.5 µM | Strong fluorescent response from zinc probe FluoZin-3.[4] |
| Hinokitiol (HK) | HeLa Cells | 62 - 125 µM | Retained cell viability in virus-infected cells.[5] |
Experimental Protocols
Validating ionophore activity requires precise experimental design. The following protocol details a standard method for quantifying intracellular zinc influx using a fluorescent probe.
Experiment: Intracellular Zinc Influx Assay using FluoZin-3 AM
This assay measures the increase in intracellular free zinc concentration following treatment with an ionophore. FluoZin-3 AM is a cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to zinc.[14][15]
Materials and Reagents:
-
Cell line of interest (e.g., A549, HeLa, DU 145)
-
96-well, black, clear-bottom cell culture plates[16]
-
FluoZin-3 AM (acetoxymethyl ester) fluorescent dye[14]
-
Sodium Pyrithione, Clioquinol, or Hinokitiol (stock solutions in DMSO)
-
Zinc Chloride (ZnCl₂) or Zinc Sulfate (ZnSO₄) solution[15][16]
-
TPEN (N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine) for minimum fluorescence control[15]
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or confocal microscope[17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Dye Loading: Wash the cells once with PBS. Incubate the cells with 1-5 µM FluoZin-3 AM in serum-free medium for 30 minutes at 37°C in the dark.[17]
-
Washing: Wash the cells twice with PBS to remove extracellular dye. Add fresh medium.
-
Baseline Measurement: Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm) before adding any compounds.[16]
-
Compound Addition:
-
Test Wells: Add the zinc ionophore (e.g., sodium pyrithione at a final concentration of 0.1-1 µM) followed immediately by ZnCl₂ (e.g., 5-50 µM).
-
Negative Control: Add only ZnCl₂ to demonstrate that zinc alone does not readily enter the cells.
-
Fmin Control (Minimum Fluorescence): Add the zinc chelator TPEN (e.g., 50 µM) to chelate any basal intracellular free zinc.[15]
-
Fmax Control (Maximum Fluorescence): Add a high concentration of the ionophore with saturating zinc to determine the maximum possible fluorescence signal.[15]
-
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes for a period of 30-60 minutes to monitor the zinc influx over time.[16]
-
Data Analysis: Subtract the background fluorescence from all readings. The increase in fluorescence in the test wells compared to the negative control validates the ionophore activity of the compound.
Signaling Pathways Modulated by Zinc Ionophores
The influx of zinc mediated by ionophores like sodium pyrithione profoundly impacts intracellular signaling, often leading to apoptosis in cancer cells.[18][19] Elevated intracellular zinc can directly or indirectly influence key regulators of cell survival and death.
-
Induction of Apoptosis: Increased zinc levels can trigger the mitochondrial (intrinsic) pathway of apoptosis.[8][18] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[18][20] Some studies show that zinc pyrithione specifically targets lysosomes, causing their permeabilization and the release of cathepsins, which contributes to mitochondrial apoptosis.[8][21]
-
Modulation of Kinase Pathways: Zinc influx can activate the MAPK/ERK signaling pathway, which is typically involved in cell proliferation but can also mediate cell death under conditions of cellular stress.[22] Furthermore, ionophores like zinc pyrithione have been shown to inhibit pro-survival pathways such as PI3K/Akt/mTOR and Wnt/β-catenin in oral cancer cells.[3][23] The disruption of these pathways shifts the cellular balance towards apoptosis.
References
- 1. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A possible application of hinokitiol as a natural zinc ionophore and anti-infective agent for the prevention and treatment of COVID-19 and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrithione zinc in oral cancer cells identified in small molecule screens and xenograft model: Implications for oral cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Hinokitiol – Wikipedie [cs.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Anti-tumour activity of zinc ionophore pyrithione in human ovarian cancer cells through inhibition of proliferation and migration and promotion of lysosome-mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Zinc Ionophore Clioquinol Reduces Parkinson's Disease Patient-Derived Brain Extracts-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of SARS-CoV-2 replication by zinc gluconate in combination with hinokitiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of zinc in caspase activation and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer activity of pyrithione zinc in oral cancer cells identified in small molecule screens and xenograft model: Implications for oral cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability and Efficacy of Sodium Pyrithione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability and efficacy of sodium pyrithione and its common alternatives. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of antimicrobial and antifungal agents for their specific applications. The data presented is a synthesis of publicly available experimental findings.
Executive Summary
Sodium pyrithione is a widely utilized broad-spectrum antimicrobial and antifungal agent. Its stability is influenced by environmental factors such as pH, temperature, and light. While effective against a range of microorganisms, its potency can be compared with several alternatives, including zinc pyrithione, piroctone olamine, and various azole-based compounds. This guide presents a comparative analysis of their stability profiles and antimicrobial efficacy, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Stability and Efficacy
The following tables summarize the available quantitative data on the stability and efficacy of sodium pyrithione and its alternatives.
Table 1: Long-Term Stability of Sodium Pyrithione and Alternatives
| Compound | Condition | Observation | Citation |
| Sodium Pyrithione | pH 4.5 - 9.5 (room temperature, dark) | Stable. | [1] |
| 100°C | Stable for at least 120 hours. | [1] | |
| 150°C | 29% decomposition within 48 hours. | [1] | |
| Light or weak oxidizing agents | Converts to 2,2-pyridyl-N-oxide disulfide. | [1] | |
| UV light | Gradual degradation. | [1] | |
| Piroctone Olamine | pH 3 - 9 | Chemically stable. | [2] |
| Heat (up to 80°C for a short time) | Stable. | [2] | |
| Storage at 40°C for 1 year (in shampoo pH 5.5-7.0) | Stable. | [2] | |
| Direct UV radiation | Decomposes. | [2] | |
| Presence of cupric and ferric ions | Degrades in aqueous solution. | [2] | |
| Zinc Pyrithione | Aqueous media under simulated solar irradiation | Rapid photodegradation (half-life of minutes to hours). | [3][4] |
Table 2: Comparative Antifungal Efficacy (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Citation |
| Sodium Pyrithione | Malassezia furfur | Not explicitly found in a direct comparative study | |
| Zinc Pyrithione | Malassezia furfur | 1 | [5] |
| Piroctone Olamine | Malassezia furfur | 64 | [5] |
| Climbazole | Malassezia furfur | <0.03 - 2 | [5] |
| Ketoconazole | Malassezia furfur | Not explicitly found in a direct comparative study | |
| Selenium Disulfide | Malassezia furfur | 8 | [5] |
Experimental Protocols
Accelerated Stability Testing of a Topical Cream Formulation
This protocol is a general guideline for assessing the chemical stability of an active ingredient, such as sodium pyrithione, in a cream formulation under accelerated conditions.
Objective: To evaluate the stability of the active pharmaceutical ingredient (API) in a cream formulation under elevated temperature and humidity.
Materials:
-
Cream formulation containing the active ingredient.
-
Stability chambers with controlled temperature and humidity.
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector.
-
Analytical standards of the active ingredient.
-
pH meter.
-
Viscometer.
-
Appropriate glassware and laboratory equipment.
Procedure:
-
Initial Analysis (Time 0):
-
Assay the initial concentration of the active ingredient in the cream using a validated HPLC method.
-
Measure the initial pH and viscosity of the cream.
-
Record the physical appearance (color, odor, phase separation) of the cream.
-
-
Sample Storage:
-
Place the cream samples in their final packaging in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[6]
-
-
Time Points for Analysis:
-
Withdraw samples at predetermined intervals, for example, 1, 3, and 6 months.[7]
-
-
Analysis at Each Time Point:
-
For each sample, perform the following analyses:
-
Assay of the active ingredient concentration by HPLC.
-
Measurement of pH and viscosity.
-
Visual inspection for any changes in physical appearance.
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial analysis.
-
A significant change is often defined as a greater than 5% loss of the initial active ingredient concentration, a significant change in pH or viscosity, or any notable change in physical appearance.
-
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agents
This protocol outlines a standard broth microdilution method to determine the MIC of an antifungal agent against a specific microorganism.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Antifungal agent stock solution.
-
Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts).
-
Microorganism culture.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Incubator.
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a serial two-fold dilution of the antifungal agent in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow the microorganism in a suitable broth to a specific density (e.g., 0.5 McFarland standard for yeasts).
-
Dilute the culture to the desired final inoculum concentration (e.g., 1-5 x 10^3 CFU/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and for a sufficient duration to allow for visible growth in the control wells (wells without the antifungal agent).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Pyrithiones
The primary mechanism of action for pyrithiones, including sodium pyrithione, involves the disruption of essential cellular processes in fungi and bacteria. This is largely achieved through their function as ionophores, which shuttle metal ions across cell membranes, leading to a cascade of detrimental effects.
Caption: Mechanism of action of pyrithiones in fungal cells.
Experimental Workflow: Accelerated Stability Testing
The following diagram illustrates a typical workflow for conducting an accelerated stability study of a pharmaceutical or cosmetic product.
Caption: Workflow for accelerated stability testing.
Logical Relationship: Factors Influencing Sodium Pyrithione Stability
This diagram outlines the key factors that can impact the long-term stability of sodium pyrithione in various formulations.
Caption: Factors influencing the stability of sodium pyrithione.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Piroctone Olamine-Antidandruff [mcbiotec.com]
- 3. Aqueous phototransformation of zinc pyrithione Degradation kinetics and byproduct identification by liquid chromatography--atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. ema.europa.eu [ema.europa.eu]
comparing the toxicological profiles of sodium pyrithione and its analogs
In the realm of antimicrobial agents, sodium pyrithione and its analogs, particularly zinc pyrithione, are widely utilized for their potent fungicidal and bactericidal properties. Their application spans a diverse range of products, from anti-dandruff shampoos and paints to metalworking fluids. However, their biocidal activity also necessitates a thorough understanding of their toxicological profiles to ensure human and environmental safety. This guide provides a detailed comparison of the toxicological data for sodium pyrithione and its key analog, zinc pyrithione, with available information on pyrithione disulfide. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and risk assessment.
Quantitative Toxicological Data
The following table summarizes the key toxicological endpoints for sodium pyrithione and zinc pyrithione. Data for pyrithione disulfide is limited and included where available.
| Toxicological Endpoint | Sodium Pyrithione | Zinc Pyrithione | Pyrithione Disulfide |
| Acute Oral Toxicity (LD50) | Rat: 1500 mg/kg (combined)[1] Mouse: 1260 mg/kg[2] | Rat: 92 - 269 mg/kg[3][4][5] Mouse: 160 - 1000 mg/kg[3][4] | Data not available |
| Acute Dermal Toxicity (LD50) | Rabbit: >2000 mg/kg[1] | Rabbit: >2000 mg/kg[3][5] | Data not available |
| Acute Inhalation Toxicity (LC50) | Rat: >0.61 mg/L (4h)[1] | Rat: 0.14 - 0.84 mg/L (4h)[3][5] | Data not available |
| Skin Irritation | Slight irritant in rabbits[6] | Mild to no irritant in rabbits and humans[5][7] | Data not available |
| Eye Irritation | Severe irritant in rabbits[1] | Severe irritant in rabbits[3][5][7] | Data not available |
| Skin Sensitization | Not a sensitizer in guinea pigs and humans[6][8] | Not a sensitizer in guinea pigs[5][7] | Data not available |
| Genotoxicity (Ames Test) | Negative[6] | Negative[2][3][5] | Data not available |
| Genotoxicity (In Vivo) | Negative in micronucleus test (mouse)[6] | Negative in micronucleus test (mouse, rat)[2][3] | Data not available |
| Carcinogenicity | Not carcinogenic in mice (dermal) or rats (oral)[6] | No evidence of carcinogenicity in mice and rats (oral and dermal)[4][7][9] | Data not available |
| Reproductive & Developmental Toxicity | No reproductive toxicity; embryotoxicity at maternally toxic doses in rats[6] | No effects on fertility; developmental effects at higher doses than those causing neurotoxicity[9] | Data not available |
Experimental Protocols
The toxicological data presented above are primarily derived from studies following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key acute toxicity and irritation studies.
Acute Oral Toxicity (as per OECD TG 401)
This test determines the median lethal dose (LD50) of a substance after a single oral administration.[3]
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[3]
-
Procedure: Animals are fasted overnight before the administration of the test substance via oral gavage. The substance is given in graduated doses to several groups of animals, with one dose per group. After administration, the animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]
-
Endpoint: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[3]
Acute Dermal Toxicity (as per OECD TG 402)
This guideline assesses the toxic effects resulting from a single dermal application of a substance.[8][10][11][12]
-
Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[10]
-
Procedure: The fur is removed from a small area (at least 10% of the body surface area) on the back of the animal. The test substance is applied uniformly to this area and covered with a porous gauze patch for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality for up to 14 days.[11][12]
-
Endpoint: The LD50 is determined, along with observations of any skin reactions at the site of application.
Acute Eye Irritation/Corrosion (as per OECD TG 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[4][5][13][14]
-
Test Animals: Albino rabbits are the preferred species.[4][13][14]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of eye irritation is scored for the cornea, iris, and conjunctiva.[4][5][13][14]
-
Endpoint: The test assesses the severity and reversibility of any ocular lesions.
Skin Sensitization (as per OECD TG 406)
This guideline determines the potential of a substance to induce skin sensitization (allergic contact dermatitis).[6][15][16]
-
Test Animals: Guinea pigs are the traditional animal model.[6][15][16]
-
Procedure: The test involves two phases: induction and challenge. During the induction phase, the animals are exposed to the test substance, with or without an adjuvant to enhance the immune response (e.g., in the Guinea Pig Maximization Test). After a rest period, the animals are challenged with a non-irritating concentration of the substance.[6][15][16]
-
Endpoint: The skin reactions at the challenge site are observed and scored. A substance is classified as a sensitizer if a positive response is observed in the treated animals compared to the control group.
Signaling Pathways and Experimental Workflows
Zinc Pyrithione-Induced Oxidative Stress Signaling Pathway
Zinc pyrithione's cytotoxicity is significantly linked to the induction of oxidative stress. The following diagram illustrates a simplified signaling pathway associated with this mechanism.
Caption: Zinc Pyrithione-Induced Oxidative Stress and Apoptosis.
Experimental Workflow for the In Vivo Micronucleus Assay (OECD TG 474)
The micronucleus test is a crucial in vivo assay to assess the genotoxic potential of a substance. The workflow for this test is outlined below.
Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.
References
- 1. Zinc pyrithione induces cellular stress signaling and apoptosis in Hep-2 cervical tumor cells: the role of mitochondria and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 12. nucro-technics.com [nucro-technics.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
A Comparative Analysis of Sodium Pyrithione in Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and methodological comparison of sodium pyrithione with alternative antimicrobial agents. The following sections detail its efficacy in various applications, supported by available experimental data and standardized testing protocols.
Sodium pyrithione, the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent effective against a wide range of bacteria and fungi.[1] It is utilized in various industrial and cosmetic applications, most notably as a biocide in metalworking fluids and as an anti-dandruff agent in shampoos, often in its zinc pyrithione form. This guide will delve into the comparative performance of sodium pyrithione, presenting available quantitative data and outlining the experimental methodologies used to generate these findings.
Efficacy in Metalworking Fluids
Sodium pyrithione is a key biocide used to control microbial growth in water-miscible metalworking fluids, preventing fluid spoilage and the formation of biofilms. Its performance is often evaluated in comparison with other industry-standard biocides.
Comparative Performance Data
One study on the anti-corrosion and anti-bacterial properties of sodium pyrithione (SPT) against sulfate-reducing bacteria (SRB) on X80 carbon steel demonstrated significant efficacy. At a concentration of 80 mg/L, SPT was able to reduce both planktonic and sessile SRB to undetectable levels. The corrosion inhibition efficiency in the presence of SRB exceeded 80% based on weight loss.[3]
To provide a framework for comparison, the following table includes Minimum Inhibitory Concentration (MIC) data for pyrithione against E. coli, noting that the specific salt (sodium or zinc) can influence activity.
| Microorganism | Pyrithione MIC (µM) | Notes |
| Escherichia coli (Wild Type) | 17.5 | The MIC can be influenced by the presence of metal ions like copper and zinc.[4] |
| E. coli (ΔzntA mutant) | 2.2 | Increased sensitivity in a zinc transporter mutant.[4] |
| E. coli (ΔcopA mutant) | 8.8 | Increased sensitivity in a copper transporter mutant.[4] |
Experimental Protocols
The evaluation of biocides in metalworking fluids is typically conducted following standardized methods to ensure reproducibility and comparability of results.
The ASTM E2275 standard practice is a widely accepted method for assessing the bioresistance of water-miscible metalworking fluids and the performance of antimicrobial pesticides.
Objective: To determine the relative bioresistance of a metalworking fluid formulation containing a biocide compared to a control fluid without the biocide.
Procedure:
-
Preparation of Test Fluids: The metalworking fluid is diluted to its end-use concentration with standardized hard water. The biocide being tested, such as sodium pyrithione, is added to the test fluid at a specified concentration. A control fluid without the biocide is also prepared.
-
Inoculation: A standardized microbial inoculum, which can be a mixed culture of bacteria and fungi typically found in contaminated metalworking fluids or specific laboratory strains, is introduced into both the test and control fluids.
-
Incubation: The inoculated fluids are incubated under conditions that simulate a typical metalworking environment, often with aeration and agitation.
-
Sampling and Analysis: At regular intervals (e.g., 24, 48, 72 hours, and weekly thereafter), samples are drawn from each fluid to determine the microbial population density (typically as colony-forming units per milliliter, CFU/mL) using standard plate count methods.
-
Data Analysis: The percentage reduction in the microbial population in the test fluid relative to the control fluid is calculated to determine the efficacy of the biocide.
Efficacy in Anti-Dandruff Formulations
While sodium pyrithione has anti-dandruff properties, its less soluble zinc salt, zinc pyrithione (ZPT), is more commonly used in commercial shampoo formulations. Clinical studies on ZPT provide valuable insights into the potential efficacy of pyrithione-based treatments.
Clinical Trial Data for Zinc Pyrithione
A randomized, double-blind clinical trial involving 620 subjects compared a shampoo with maximized ZPT bioavailability (Potentiated ZPT) to a shampoo containing both ZPT and another antifungal agent, climbazole (Dual Active). The study found that the Potentiated ZPT formula demonstrated superior clinical efficacy in reducing scalp flaking and histamine levels at all weekly time points over a 4-week period.[5][6]
Another study highlighted that the effectiveness of a ZPT shampoo is highly dependent on the amount of active ingredient delivered to the scalp. A high-depositing ZPT shampoo was found to be significantly superior to a low-depositing one in both anti-dandruff efficacy and antimycotic activity.[7]
The following table summarizes findings from a study comparing a 1% zinc pyrithione shampoo with a placebo. The study involved 32 subjects, and the data shows a progressive and statistically significant reduction in dandruff on the ZPT-treated side of the head compared to the placebo-treated side.
| Number of Washes | Mean Dandruff Score (ZPT) | Mean Dandruff Score (Placebo) | Statistical Significance (p-value) |
| 3 | Lower than placebo | Higher than ZPT | Significant |
| 6 | Lower than placebo | Higher than ZPT | Significant |
| 9 | Lower than placebo | Higher than ZPT | Significant |
Note: Specific mean scores were not provided in the abstract, but the trend and statistical significance were reported.
Experimental Protocols
Clinical trials for anti-dandruff shampoos are rigorously designed to assess both efficacy and safety.
Objective: To evaluate the efficacy of an anti-dandruff shampoo in reducing the signs and symptoms of dandruff.
Study Design: A randomized, double-blind, placebo-controlled study is a common design.
Procedure:
-
Subject Recruitment: Participants with a clinical diagnosis of dandruff of a certain severity are recruited.
-
Washout Period: Subjects undergo a washout period where they use a non-medicated, placebo shampoo to establish a baseline level of dandruff.
-
Randomization and Treatment: Subjects are randomly assigned to use either the test shampoo (containing the active ingredient) or a placebo shampoo for a specified period (e.g., 4-6 weeks).
-
Clinical Assessment: Trained clinicians evaluate the severity of dandruff at baseline and at regular intervals throughout the study. Scoring is typically based on the amount of visible flaking and the area of scalp affected.
-
Subjective Assessment: Subjects may also self-assess the severity of their dandruff and associated symptoms like itching.
-
Microbiological Assessment: In some studies, scalp swabs are taken to measure the population of Malassezia yeasts, which are associated with dandruff.
-
Statistical Analysis: The data from the test and placebo groups are statistically compared to determine if the active shampoo produced a significant reduction in dandruff severity.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the comparative data.
Mechanism of Action of Pyrithione
Pyrithione's antimicrobial activity is believed to involve the disruption of membrane transport and the inhibition of fungal metabolism through an increase in cellular copper levels, which damages essential iron-sulfur cluster proteins.[1]
Caption: Mechanism of action of pyrithione against fungal cells.
Experimental Workflow for Biocide Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the efficacy of a biocide in metalworking fluid as per the ASTM E2275 standard.
Caption: Experimental workflow for biocide efficacy testing.
Logical Relationship in Anti-Dandruff Shampoo Formulation
The effectiveness of an anti-dandruff shampoo is not solely dependent on the active ingredient but also on the formulation's ability to deliver and retain the active on the scalp.
Caption: Relationship between formulation and efficacy in anti-dandruff shampoos.
References
- 1. irochemical.com [irochemical.com]
- 2. lubesngreases.com [lubesngreases.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic efficacy of anti-dandruff shampoos: a randomized clinical trial comparing products based on potentiated zinc pyrithione and zinc pyrithione/climbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A double-blind randomized vehicle-controlled clinical trial investigating the effect of ZnPTO dose on the scalp vs. antidandruff efficacy and antimycotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Pyrithione and Other Biocides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate biocide is a critical decision impacting product efficacy, safety, and stability. This guide provides a comprehensive comparison of sodium pyrithione with other commonly used biocides, supported by peer-reviewed data to facilitate informed decision-making.
Sodium pyrithione is a broad-spectrum antimicrobial agent used in a variety of applications, from personal care products to industrial fluids.[1] Its efficacy, particularly against fungi and bacteria, has made it a popular choice. However, a thorough evaluation of its performance relative to other available biocides is essential for optimal formulation and development.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of a biocide's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values of sodium pyrithione and other biocides against various bacteria and fungi, as reported in peer-reviewed literature. It is important to note that these values are derived from multiple studies and experimental conditions may vary.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Biocides Against Bacteria (µg/mL)
| Microorganism | Sodium Pyrithione | Zinc Pyrithione | Isothiazolinones (MCI/MI) | Quaternary Ammonium Compounds (Benzalkonium Chloride) | Chlorhexidine |
| Staphylococcus aureus | - | 1.0[2] | - | - | 0.625[3][4] |
| Pseudomonas aeruginosa | - | - | - | - | 80.00[5] |
| Escherichia coli | - | - | 0.5[6] | 40 (µM)[7] | 2.67[5] |
Data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Biocides Against Fungi (µg/mL)
| Microorganism | Sodium Pyrithione | Zinc Pyrithione | Isothiazolinones (MCI/MI) | Quaternary Ammonium Compounds | Chlorhexidine |
| Aspergillus niger | - | - | <1[6] | - | - |
| Candida albicans | - | - | - | - | - |
| Malassezia globosa | - | 0.21 - 30[8] | - | - | - |
| Malassezia furfur | 64[9] | 8[9] | - | - | - |
| Microsporum gypseum | - | - | - | - | 12.5[3][4] |
| Microsporum canis | - | - | - | - | 50[3][4] |
| Trichophyton mentagrophytes | - | - | - | - | 6.25[3][4] |
Data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. A study demonstrated that the zinc salt of pyrithione is almost 10 times more potent against Malassezia furfur than sodium pyrithione.[9]
Cytotoxicity Profile: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. In this context, it is used to assess the cytotoxicity of biocides against human cell lines.
Table 3: Comparative Cytotoxicity (IC50) of Biocides in Human Cell Lines (µM)
| Cell Line | Sodium Pyrithione | Zinc Pyrithione | Isothiazolinones (MCI) | Quaternary Ammonium Compounds (Benzalkonium Chloride) | Chlorhexidine |
| Human Skin Epithelial Cells (NCTC 2544) | Similar to Zinc Pyrithione[10][11] | 0.1 - 0.5 (µg/mL)[10][11] | - | - | - |
| Human Epidermal Keratinocytes (HEK) | - | 0.257[12] | - | - | - |
| Human Oral Squamous Carcinoma Cells (SCC4) | - | 2[13] | - | - | - |
| Human Gingival Fibroblasts | - | - | - | - | ~55 (0.005%)[14] |
| Human Hepatocellular Carcinoma (HepG2) | - | - | Comparable to OIT and DCOIT[6] | - | - |
Data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. Cytotoxicity of sodium pyrithione was observed to be similar to zinc pyrithione in human skin epithelial cells.[10][11]
Mechanism of Action: A Visual Representation
The antimicrobial activity of pyrithione and its derivatives is primarily attributed to their ability to disrupt essential cellular processes. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility and cytotoxicity testing methodologies. Below are overviews of the key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents such as M07 for bacteria and M38-A for filamentous fungi.[15][16][17][18][19]
Zone of Inhibition Test
The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a substance.[20][21][22][23][24]
References
- 1. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Growth-Inhibitory Synergistic Effect of Zinc Pyrithione in Combination with Gentamicin against Bacterial Skin Pathogens of Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of chlorhexidine against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Chlorhexidine against Some Strains of Cultured and Clinically Isolated Microorganisms - ProQuest [proquest.com]
- 5. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. ijirct.org [ijirct.org]
- 10. Acute toxicity of Zinc pyrithione to human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity of pyrithione zinc in oral cancer cells identified in small molecule screens and xenograft model: Implications for oral cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of chlorhexidine on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. journals.asm.org [journals.asm.org]
- 17. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
- 21. microchemlab.com [microchemlab.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Exploring the sensitivity of the zone of inhibition test for leachable biocides from paper and board food contact materials, and improvements thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nelsonlabs.com [nelsonlabs.com]
Safety Operating Guide
Proper Disposal of Pyrithione Sodium: A Guide for Laboratory Professionals
The safe and responsible disposal of Pyrithione Sodium is critical for ensuring laboratory safety and environmental protection. As a compound that is harmful if swallowed or in contact with skin, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory.[1][2] This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste in a research environment.
Hazard Profile and Safety Summary
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | H302 |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] | H311 |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319 |
| Acute Inhalation Toxicity | Harmful or toxic if inhaled.[1][2] | H332 / H331 |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life.[1][2][3] | H400 |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects.[1][2] | H410 |
Methodology for Safe Disposal
The following protocols outline the necessary steps for collecting, handling, and disposing of this compound waste and contaminated materials.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, ensure all appropriate personal protective equipment is worn.
-
Hand Protection : Handle with chemical-impermeable gloves that have been inspected prior to use.[1][4][5] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Eye/Face Protection : Wear safety glasses with side-shields or tightly fitting safety goggles.[1][4][5]
-
Skin and Body Protection : Wear protective clothing to prevent skin contact.[1][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
-
Respiratory Protection : Use only in a well-ventilated area, preferably under an exhaust hood, to avoid breathing dust or aerosols.[1][4] If exposure limits are exceeded, a full-face respirator may be required.[1][5]
-
General Hygiene : Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in areas where the chemical is used.[1][2]
Waste Collection and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidents and ensure compliant disposal.
-
Containers : Keep this compound waste in suitable, closed, and clearly labeled containers.[4][5] Do not mix with other waste.[2]
-
Storage : Store waste containers in a cool, dry, and well-ventilated place, locked up or in an area accessible only to authorized personnel.[2][4]
Accidental Spill Cleanup Protocol
In the event of a spill, follow these procedures to contain and clean the material before disposal.
-
Ensure Ventilation : Make sure the area is well-ventilated.[4]
-
Avoid Dust Formation : Take measures to avoid the formation of dust during cleanup.[4] Do not breathe vapors, mists, or dust.[4][5]
-
Containment : Prevent the spillage from entering drains, sewers, or water courses.[3][4][5]
-
Cleanup :
-
Decontamination : After collection, the affected area can be spread with lime or another suitable absorbent material and left for at least an hour before a final wash.[6]
Final Disposal Procedures
Disposal of this compound waste must be handled by qualified professionals and in accordance with all local, state, and federal regulations.[2][8]
-
Primary Method: Licensed Disposal Company : The most recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] The waste must be disposed of as a hazardous waste in compliance with local and national regulations.[3]
-
Alternative Method: Chemical Incineration : Where permitted and available, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
-
Contaminated Packaging and Materials : Dispose of contaminated packaging, PPE, and cleanup materials as you would the unused product.[4] These items must be collected and sent to an approved waste disposal plant.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ProductCode: SODIUM OMADINE® 40% AQUEOUS SOLUTION Product Name: [msdspds.castrol.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. detergentinfo.com [detergentinfo.com]
- 8. msdsdigital.com [msdsdigital.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
